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Core Science & Biosynthesis

Foundational

Comprehensive Physicochemical Profiling: Solubility Dynamics of 2-(1-Aminoethyl)-5-(diethylamino)phenol in Polar vs. Non-Polar Solvents

Executive Summary For researchers and drug development professionals, understanding the solubility profile of complex, multi-functional active pharmaceutical ingredients (APIs) or building blocks is a critical prerequisi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, understanding the solubility profile of complex, multi-functional active pharmaceutical ingredients (APIs) or building blocks is a critical prerequisite for formulation and synthesis. 2-(1-Aminoethyl)-5-(diethylamino)phenol is a highly functionalized compound characterized by an amphoteric nature. This whitepaper provides an in-depth technical analysis of its thermodynamic solubility profile, exploring the mechanistic causality behind its behavior in polar versus non-polar solvents, and establishes a self-validating experimental protocol for empirical quantification.

Structural Analysis & Mechanistic Causality

To predict and manipulate the solubility of 2-(1-Aminoethyl)-5-(diethylamino)phenol, one must first deconstruct its molecular architecture. The compound features three distinct functional groups attached to a hydrophobic benzene ring:

  • Phenolic Hydroxyl Group (-OH): A weak acid (pKa ~9.5) capable of acting as both a hydrogen-bond donor and acceptor.

  • 1-Aminoethyl Group (-CH(NH2)CH3): A primary amine and weak base (conjugate acid pKa ~9.0–9.5), serving as a strong hydrogen-bond participant.

  • Diethylamino Group (-N(CH2CH3)2): A tertiary amine that provides hydrogen-bond acceptance while its ethyl chains contribute steric bulk and localized lipophilicity.

The Zwitterionic Equilibrium

Because it contains both acidic (phenol) and basic (amine) moieties, the molecule is amphoteric. In solution, it can undergo intramolecular proton transfer to form a zwitterion (a phenolate anion and an ammonium cation). The stability of this zwitterion—and consequently the solubility of the compound—is heavily dictated by the solvent's dielectric constant (ε). As established in pharmaceutical physical chemistry, the energy required to separate oppositely charged bodies is inversely proportional to the dielectric constant of the medium ().

SolvationMechanism Solute 2-(1-Aminoethyl)-5-(diethylamino)phenol (Amphoteric Solute) Polar Polar Solvents (High Dielectric Constant, ε > 20) Solute->Polar added to NonPolar Non-Polar Solvents (Low Dielectric Constant, ε < 5) Solute->NonPolar added to Zwitterion Zwitterion Formation (Phenolate & Ammonium) Polar->Zwitterion Ionization Hbond Strong Solute-Solvent H-Bonding Polar->Hbond Solvation Shell Aggregate Intramolecular H-Bonding & Crystal Lattice Dominance NonPolar->Aggregate Lack of Dipole Stabilization Soluble High Solubility (Thermodynamically Stable) Zwitterion->Soluble Hbond->Soluble Insoluble Low Solubility (Phase Separation) Aggregate->Insoluble

Figure 1: Mechanistic logic of solvation for amphoteric aminophenols based on solvent dielectric constant.

Thermodynamic Solubility Profile: Polar vs. Non-Polar Environments

The principle of "like-dissolves-like" is governed by the enthalpy of mixing ( ΔHmix​ ). For dissolution to occur, the cohesive forces within the solute's crystal lattice must be overcome by the adhesive forces between the solute and the solvent.

Polar Environments (High ε)

In high dielectric constant solvents (e.g., Water, Methanol, DMSO), the solvent molecules effectively screen the electrostatic interactions between the solute molecules. Furthermore, polar protic solvents form robust hydrogen-bonded solvation shells around the primary amine and phenolic oxygen. Literature on structurally analogous aminophenols confirms that solubility in polar systems is positively correlated with temperature and solvent polarity ().

Non-Polar Environments (Low ε)

In non-polar solvents (e.g., Hexane, Toluene), the dielectric constant is too low to stabilize the zwitterionic form or disrupt the strong intermolecular hydrogen-bond network of the solid API. Consequently, the solute remains aggregated, leading to phase separation and practically insoluble behavior.

Data Presentation: Predictive Solubility Matrix
Solvent ClassRepresentative SolventDielectric Constant (ε)Predicted SolubilityMechanistic Rationale
Polar Protic Water (pH 7.0)80.1Moderate to HighH-bond donor/acceptor; stabilizes zwitterionic species.
Polar Protic Methanol32.7HighStrong H-bonding; disrupts crystal lattice effectively.
Polar Aprotic DMSO46.7Very HighStrong dipole-dipole interactions; excellent H-bond acceptor.
Moderately Polar Dichloromethane9.1Low to ModerateLimited H-bonding; partial stabilization of lipophilic diethylamino group.
Non-Polar Hexane1.9Very Low / InsolubleInability to break strong intermolecular H-bond network of the solute.

Experimental Methodologies: A Self-Validating Protocol

To empirically validate the thermodynamic predictions, a rigorous analytical protocol is required. For compounds with an anticipated solubility greater than 10 mg/L, the OECD 105 Shake-Flask Method is the internationally recognized standard ().

Causality Note: The alternative "Column Elution Method" is explicitly rejected for this compound. Highly functionalized amphoteric molecules tend to adsorb onto the glass beads used in column elution, causing micro-clogging and artificially suppressed solubility readings.

Step-by-Step Shake-Flask Methodology
  • Saturation: Add a visually confirmed excess of 2-(1-Aminoethyl)-5-(diethylamino)phenol (approx. 5x the estimated saturation point) to 50 mL of the target solvent in a sealed, amber glass Erlenmeyer flask. Amber glass is utilized to prevent potential photo-oxidation of the primary amine.

  • Equilibration: Place the flasks in a temperature-controlled orbital shaker set to exactly 25.0 ± 0.1 °C and agitate at 150 rpm. Because solubility is a thermodynamically driven parameter, strict isothermal conditions are mandatory to prevent fluctuations in the equilibrium constant.

  • Phase Separation (Isothermal): At intervals of 24, 48, and 72 hours, extract a 2 mL aliquot. Centrifuge the aliquot at 10,000 rpm for 15 minutes using a centrifuge pre-equilibrated to 25.0 °C. Causality: Centrifuging at room temperature without thermal control can cause the sample to cool or heat, leading to spontaneous precipitation or further dissolution, which corrupts the data.

  • Quantification: Dilute the supernatant with an appropriate mobile phase and analyze via HPLC-UV (using a C18 reverse-phase column at an optimized detection wavelength, typically ~254 nm for phenolic aromatics).

  • Self-Validation System: The system validates its own equilibrium state. The test is only considered successful if the quantified concentrations from the 48-hour and 72-hour time points differ by < 15% . If the variance is higher, agitation must continue until a plateau is reached.

ShakeFlask Step1 1. Saturation Add excess solute Step2 2. Equilibration Shake at 25°C Step1->Step2 Step3 3. Phase Separation Centrifugation Step2->Step3 Step4 4. Quantification HPLC-UV Analysis Step3->Step4 Step5 5. Validation <15% variance Step4->Step5

Figure 2: OECD 105 Shake-Flask experimental workflow for self-validating solubility determination.

pH-Dependent Solubility Modulation

In aqueous or hydroalcoholic formulations, the solubility of 2-(1-Aminoethyl)-5-(diethylamino)phenol is not static; it is highly tunable via pH adjustment.

  • Acidic Media (pH < 6): Both the primary and tertiary amines become fully protonated (polycationic state). The introduction of a full positive charge drastically increases ion-dipole interactions with water, maximizing solubility.

  • Isoelectric Point (pH ~ 8.5 - 9.0): The molecule reaches a net-zero charge (zwitterionic dominance). At this specific pH, intermolecular ionic lattice interactions between neighboring molecules are maximized, resulting in the lowest aqueous solubility ().

  • Basic Media (pH > 10.5): The phenolic hydroxyl group deprotonates to form a phenolate anion, while the amines remain neutral. This anionic state restores high aqueous solubility.

Understanding this pH-solubility U-curve is essential when designing liquid formulations or scaling up crystallization processes, where anti-solvent addition can be coupled with pH shifting to maximize yield.

References

  • Enhancement of Solubility: A Pharmaceutical Overview. Scholars Research Library.[Link]

  • The Importance of Dielectric Constant for Drug Solubility Prediction in Binary Solvent Mixtures: Electrolytes and Zwitterions in Water + Ethanol. AAPS PharmSciTech (PMC).[Link]

  • Solubility Determination, Modeling, and Thermodynamic Analysis of 3-Aminophenol in Ten Monosolvents and Three Binary Mixed Solvents. Journal of Chemical & Engineering Data (ACS Publications).[Link]

  • OECD 105: OECD Guideline for the Testing of Chemicals - Water Solubility. OECD iLibrary.[Link]

Exploratory

2-(1-Aminoethyl)-5-(diethylamino)phenol safety data sheet (SDS) and handling guidelines

An In-depth Technical Guide to the Safe Handling of 2-(1-Aminoethyl)-5-(diethylamino)phenol Disclaimer: No specific Safety Data Sheet (SDS) for 2-(1-Aminoethyl)-5-(diethylamino)phenol (CAS No. 1512315-99-9) is publicly a...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Safe Handling of 2-(1-Aminoethyl)-5-(diethylamino)phenol

Disclaimer: No specific Safety Data Sheet (SDS) for 2-(1-Aminoethyl)-5-(diethylamino)phenol (CAS No. 1512315-99-9) is publicly available. This guide has been compiled by a Senior Application Scientist to provide a comprehensive overview of its potential hazards and recommended handling procedures. The information herein is synthesized from data on structurally similar compounds, including 3-diethylaminophenol and other substituted phenols, as well as established best practices for handling this class of chemicals. It is imperative to treat this compound with the caution required for a substance with incompletely characterized toxicological properties.

Introduction: Understanding the Compound

2-(1-Aminoethyl)-5-(diethylamino)phenol is a substituted phenol containing both a diethylamino group and a primary aminoethyl group. This combination of functional groups suggests potential for skin and eye irritation, as well as systemic toxicity upon absorption. The phenolic hydroxyl group imparts corrosive characteristics, while the aromatic amine functionalities can be associated with skin sensitization and other health hazards. This guide provides a framework for minimizing exposure and mitigating risks during its use in research and development settings.

Hazard Identification and Risk Assessment

Given the absence of specific toxicological data, a conservative approach to hazard assessment is warranted. The hazards are inferred from related compounds and the constituent functional groups.

2.1. Summary of Potential Hazards:

  • Acute Toxicity: Based on data for 3-diethylaminophenol, this compound is likely harmful if swallowed, in contact with skin, or if inhaled.[1][2]

  • Skin Corrosion/Irritation: Phenolic compounds are known to cause skin irritation and chemical burns.[1][2][3] Direct contact may lead to whitening of the skin, which can progress to severe burns.[4] The anesthetic properties of phenol can delay the sensation of pain, leading to more extensive damage before the handler is aware of the exposure.[4]

  • Serious Eye Damage/Irritation: As with most phenols, this compound is expected to be a serious eye irritant, potentially causing severe damage and blindness.[1][2][4]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[1][2]

  • Systemic Toxicity: A significant hazard of phenols is their ability to be rapidly absorbed through the skin, leading to systemic toxicity.[4] Symptoms can include headache, dizziness, nausea, vomiting, muscle weakness, and in severe cases, coma.[4][5]

2.2. GHS Classification (Inferred):

The following Globally Harmonized System (GHS) classifications are inferred from structurally similar compounds.

Hazard ClassCategory
Acute Toxicity, OralCategory 4
Acute Toxicity, DermalCategory 4
Acute Toxicity, InhalationCategory 4
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 2
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory system)

This table is based on the reported classifications for 3-diethylaminophenol.[1][2]

Physical and Chemical Properties

Limited data is available for the specific target compound.

PropertyValueSource
CAS Number1512315-99-9BLDpharm[6]
Molecular FormulaC12H20N2OBLDpharm[6]
Molecular Weight208.30 g/mol BLDpharm[6]
AppearanceNot specified (likely a solid)Inferred
Water SolubilitySlightly soluble (inferred for 3-diethylaminophenol)Fisher Scientific[2]

Safe Handling and Storage

A multi-layered approach to safety, encompassing engineering controls, administrative procedures, and personal protective equipment (PPE), is essential.

4.1. Engineering Controls:

  • Chemical Fume Hood: All work involving the handling of this compound in solid form or in solution should be conducted in a certified chemical fume hood to minimize inhalation exposure.[7][8]

  • Safety Shower and Eyewash Station: A readily accessible and tested safety shower and eyewash station are mandatory in the immediate work area.[8][9]

4.2. Personal Protective Equipment (PPE):

The selection of appropriate PPE is critical due to the high risk of skin absorption and burns.

  • Hand Protection: Due to the rapid penetration of phenol through many standard glove materials, double gloving is recommended.[8] For handling phenol and its derivatives, butyl rubber or Viton™ gloves are preferred for their longer breakthrough times.[5][10] Neoprene gloves may be suitable for short-term use.[10] Always check the manufacturer's glove compatibility data.

  • Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn over the goggles when there is a significant risk of splashing.[4]

  • Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are required.[7] For larger quantities, a chemically resistant apron is recommended.[10]

4.3. Storage:

  • Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[1][2]

  • Keep the container tightly closed.[7]

  • The compound may be sensitive to air, heat, and light.[1][2]

Emergency Procedures and First Aid

Immediate and appropriate first aid is critical in the event of an exposure.

5.1. First Aid Measures:

  • Skin Contact: This is a medical emergency. Rapid decontamination is crucial.

    • Immediately remove all contaminated clothing, including leather items.[10]

    • Flush the affected skin with copious amounts of water for at least 15 minutes.[4]

    • After the initial water flush, if available, apply low-molecular-weight polyethylene glycol (PEG 300 or 400) to the affected area.[10]

    • Seek immediate medical attention.[4]

  • Eye Contact:

    • Immediately flush eyes with large amounts of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids.[1][5]

    • Remove contact lenses if present and easy to do.

    • Seek immediate medical attention.[4]

  • Inhalation:

    • Move the person to fresh air.[1]

    • If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration.

    • Seek immediate medical attention.

  • Ingestion:

    • Do NOT induce vomiting.

    • If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[7]

    • Never give anything by mouth to an unconscious person.[7]

    • Seek immediate medical attention.

5.2. Accidental Release Measures:

  • Evacuate the area and prevent entry of unnecessary personnel.

  • Wear appropriate PPE as described in Section 4.2.

  • For a solid spill, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.

  • For a liquid spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

  • Ventilate the area and wash the spill site after material pickup is complete.

Experimental Protocols and Workflows

6.1. Workflow for Handling the Compound:

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don full PPE: - Double gloves (Butyl rubber) - Goggles & Face Shield - Lab Coat prep2 Verify fume hood is operational prep1->prep2 prep3 Ensure safety shower/eyewash is accessible prep2->prep3 handle1 Weigh compound in fume hood prep3->handle1 handle2 Prepare solutions in fume hood handle1->handle2 handle3 Keep container tightly sealed when not in use handle2->handle3 clean1 Decontaminate work surfaces handle3->clean1 clean2 Dispose of waste in -labeled hazardous waste container clean1->clean2 clean3 Remove PPE and wash hands thoroughly clean2->clean3

Caption: Standard workflow for handling 2-(1-Aminoethyl)-5-(diethylamino)phenol.

6.2. Emergency Response Logic for Skin Exposure:

G start Skin Exposure Occurs step1 Immediately remove contaminated clothing start->step1 step2 Flush with copious water (Safety Shower) for 15+ min step1->step2 step3 Is Polyethylene Glycol (PEG) available? step2->step3 step4a Apply PEG to affected area step3->step4a Yes step4b Continue water flush step3->step4b No step5 Seek IMMEDIATE Medical Attention step4a->step5 step4b->step5

Sources

Foundational

Preliminary In Vitro Toxicity Screening of 2-(1-Aminoethyl)-5-(diethylamino)phenol: A Mechanistic and Methodological Guide

Executive Summary & Toxicological Rationale The compound 2-(1-Aminoethyl)-5-(diethylamino)phenol (CAS: 1512315-99-9) presents a unique structural motif combining a phenol ring with both aminoethyl and diethylamino substi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Toxicological Rationale

The compound 2-(1-Aminoethyl)-5-(diethylamino)phenol (CAS: 1512315-99-9) presents a unique structural motif combining a phenol ring with both aminoethyl and diethylamino substituents. In early-stage drug discovery and chemical safety evaluation, substituted aminophenols are flagged as high-risk structural alerts.

As a Senior Application Scientist, I design screening cascades not merely to check regulatory boxes, but to interrogate the specific chemical liabilities of a molecule. Aminophenols are notoriously susceptible to Phase I hepatic oxidation via Cytochrome P450 (CYP450) enzymes. This oxidation frequently yields highly reactive electrophilic intermediates, such as quinone imines. If cellular glutathione (GSH) is depleted, these intermediates covalently bind to intracellular proteins and DNA, triggering mitochondrial uncoupling, oxidative stress, and ultimately, cellular necrosis or mutagenesis.

Consequently, a rigid, off-the-shelf toxicity screen is inadequate. The in vitro screening cascade for this compound must explicitly account for metabolic activation and redox interference .

G A 2-(1-Aminoethyl)-5-(diethylamino)phenol (Parent Compound) B Hepatic CYP450 Oxidation (Phase I Metabolism) A->B C Reactive Quinone Imine Intermediate B->C D GSH Conjugation (Detoxification) C->D Adequate GSH E Covalent Binding to Macromolecules (DNA/Proteins) C->E GSH Depletion F Cellular Necrosis / Genotoxicity E->F

Proposed metabolic activation pathway of aminophenol derivatives leading to toxicity.

Tier 1: Hepatotoxicity & Cell Viability Profiling

The Causality Behind the Assay Choice

Standard colorimetric assays like MTT or MTS rely on NAD(P)H-dependent cellular oxidoreductase enzymes to reduce a tetrazolium dye. Because 2-(1-Aminoethyl)-5-(diethylamino)phenol is a redox-active molecule, it can directly reduce the tetrazolium salt in the absence of living cells, leading to false-negative toxicity readouts.

To circumvent this, we utilize the CellTiter-Glo® 2.0 Assay [1], which quantifies ATP. ATP depletion is a direct, orthogonal measure of mitochondrial dysfunction and cell death that is immune to redox interference. Furthermore, we mandate the use of HepaRG cells over standard HepG2 cells. HepaRG cells express functional levels of CYP450 enzymes (specifically CYP1A2, CYP2E1, and CYP3A4), ensuring that any toxicity arising from the quinone imine metabolite is accurately captured.

Protocol: ATP-Based Cytotoxicity Screening

This protocol is a self-validating system: it includes a vehicle control (100% viability baseline) and a positive control (Chlorpromazine) to ensure the lytic and luminescent reagents are functioning correctly.

  • Cell Seeding: Seed differentiated HepaRG cells at 50,000 cells/well in a 96-well opaque white microplate. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock of 2-(1-Aminoethyl)-5-(diethylamino)phenol in LC-MS grade DMSO.

  • Treatment: Perform a 10-point, 3-fold serial dilution (ranging from 100 µM to 5 nM). Ensure the final DMSO concentration in all wells, including the vehicle control, is strictly 0.5% (v/v) to prevent solvent-induced toxicity.

  • Incubation: Expose the cells to the compound for 48 hours.

  • Reagent Addition: Equilibrate the plate and the CellTiter-Glo® 2.0 Reagent to room temperature (approx. 30 minutes). Add a volume of reagent equal to the volume of cell culture medium present in each well (e.g., 100 µL reagent to 100 µL medium)[1].

  • Lysis & Stabilization: Mix the contents vigorously for 2 minutes on an orbital shaker to induce complete cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Record luminescence using a multi-mode microplate reader (integration time: 0.25–1 second per well). Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

Tier 2: Genotoxicity Profiling

Given the aromatic amine and phenol functionalities, there is a high risk of DNA intercalation or the formation of DNA adducts post-metabolic activation. A dual-assay approach is required by international regulatory standards to detect both point mutations and chromosomal aberrations.

Bacterial Reverse Mutation Test (Ames Test - OECD 471)

The Ames test utilizes amino-acid requiring strains of Salmonella typhimurium to detect point mutations[2].

Methodology (Plate Incorporation Method):

  • Strain Selection: Utilize S. typhimurium strains TA98 (detects frameshift mutations) and TA100 (detects base-pair substitutions).

  • Metabolic Activation: Prepare tests both in the presence and absence of a 10% mammalian liver post-mitochondrial fraction (S9 mix) derived from Aroclor 1254-induced rats. This is critical to generate the reactive electrophilic metabolites of the aminophenol.

  • Exposure: Mix 0.1 mL of the bacterial tester strain, 0.1 mL of the test compound (at 5 concentrations up to 5 mg/plate or the limit of solubility), and 0.5 mL of S9 mix (or buffer for the -S9 condition) with 2.0 mL of overlay agar containing trace histidine.

  • Incubation & Scoring: Pour the mixture onto minimal agar plates. Incubate at 37°C for 48–72 hours. Count the number of revertant colonies.

  • Validation: A result is positive if there is a reproducible, dose-dependent increase in revertant colonies (≥2-fold over vehicle control for TA98/TA100)[2].

In Vitro Mammalian Cell Micronucleus Test (OECD 487)

While the Ames test detects point mutations, it cannot detect large-scale chromosomal damage. The in vitro micronucleus (MNvit) test identifies substances that cause cytogenetic damage, resulting in the formation of micronuclei containing lagging chromosome fragments[3].

Methodology:

  • Cell Line: Cultivate human lymphoblastoid TK6 cells, which are highly sensitive to clastogens (chromosome-breaking agents) and aneugens (agents causing abnormal chromosome numbers)[3].

  • Treatment: Expose TK6 cells to the test compound for a short-term (3-6 hours) with and without S9 metabolic activation, followed by a recovery period of 1.5–2.0 cell cycles.

  • Cytokinesis Block: Add Cytochalasin B (an actin polymerization inhibitor) to arrest cells that have completed one nuclear division, creating easily identifiable binucleated cells.

  • Harvest & Staining: Lyse the cell membranes, fix the nuclei, and stain with a nucleic acid dye (e.g., DAPI or Acridine Orange).

  • Analysis: Score a minimum of 2,000 binucleated cells per concentration via flow cytometry or automated high-content imaging to determine the percentage of micronucleated cells[3].

Integrated Screening Workflow & Decision Matrix

To ensure resources are allocated efficiently, the screening of 2-(1-Aminoethyl)-5-(diethylamino)phenol must follow a strict Go/No-Go logical workflow.

Workflow T1 Tier 1: Cytotoxicity (HepaRG Cells + CellTiter-Glo) D1 Decision: IC50 > 50 µM? T1->D1 T2 Tier 2: Genotoxicity (Ames OECD 471 & Micronucleus OECD 487) D2 Decision: Mutagenic? T2->D2 T3 Tier 3: Mechanistic Profiling (ROS & GSH Depletion) Pass Advance to In Vivo T3->Pass D1->T2 Yes Fail Structural Optimization Required D1->Fail No D2->T3 No D2->Fail Yes

Sequential in vitro toxicity screening workflow and Go/No-Go decision gates.

Quantitative Data Synthesis Table

The following table summarizes the expected quantitative readouts and the strict thresholds required to advance the compound to in vivo models.

Assay CategorySpecific TestTarget EndpointGo/No-Go ThresholdMechanistic Implication
Cytotoxicity CellTiter-Glo 2.0 (HepaRG)IC₅₀ (ATP Depletion)IC₅₀ > 50 µM Indicates low basal mitochondrial toxicity and acceptable hepatic tolerance.
Genotoxicity Ames Test (OECD 471)Revertant Colony Count< 2-fold increase vs. VehicleConfirms absence of point mutations (base-pair or frameshift) post-metabolism.
Genotoxicity Micronucleus (OECD 487)% Micronucleated CellsStatistically insignificant vs. ControlConfirms absence of clastogenic (chromosome breakage) or aneugenic activity.
Mechanistic GSH-Glo AssayIntracellular GSH Levels< 20% depletion at IC₁₀Validates that the compound does not form highly reactive, GSH-depleting quinones.

References

  • Promega Corporation. "CellTiter-Glo® 2.0 Assay Technical Manual". Promega Protocols. Available at: [Link]

  • Tox Lab / OECD. "Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471)". Tox Lab Guidelines. Available at: [Link]

  • Charles River Laboratories / OECD. "Mammalian Cell In Vitro Micronucleus Assay (OECD 487)". Charles River Genetic Toxicology. Available at: [Link]

Sources

Exploratory

Thermodynamic Stability and Degradation Pathways of 2-(1-Aminoethyl)-5-(diethylamino)phenol: A Comprehensive Mechanistic Guide

Executive Summary The compound 2-(1-Aminoethyl)-5-(diethylamino)phenol is a highly functionalized, electron-rich aromatic system characterized by a trifunctional electronic architecture: a phenolic hydroxyl group, an ort...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(1-Aminoethyl)-5-(diethylamino)phenol is a highly functionalized, electron-rich aromatic system characterized by a trifunctional electronic architecture: a phenolic hydroxyl group, an ortho-benzylic primary amine, and a meta-tertiary diethylamine. This unique "push-pull" electronic environment makes it highly valuable as a specialized precursor or active pharmaceutical ingredient (API) intermediate, but it also introduces significant thermodynamic vulnerabilities. This whitepaper provides an in-depth mechanistic analysis of its thermodynamic stability, primary degradation pathways, and the self-validating experimental protocols required to accurately profile its degradation kinetics.

Thermodynamic Stability & Electronic Architecture

The thermodynamic stability of 2-(1-Aminoethyl)-5-(diethylamino)phenol is dictated by the interplay of its ionizable functional groups and the highly elevated energy of its Highest Occupied Molecular Orbital (HOMO).

  • Electronic Effects & HOMO-LUMO Dynamics: Both the hydroxyl (-OH) and diethylamino (-NEt₂) groups are strong electron-donating groups (EDGs). Their synergistic resonance contribution significantly raises the HOMO energy level of the aromatic ring. This thermodynamic state reduces the activation energy required for single-electron transfer (SET) to molecular oxygen, making the molecule highly susceptible to auto-oxidation[1].

  • Acid-Base Equilibria: The molecule's stability is strictly pH-dependent. At physiological pH (7.4), the benzylic amine (pKa ~8.9) is predominantly protonated, while the diethylamino group (pKa ~6.8) is partially deprotonated. The phenolic hydroxyl (pKa ~10.2) remains protonated. As the pH approaches the pKa of the phenol, deprotonation yields a phenoxide ion, which exponentially increases the rate of oxidative degradation[2].

Mechanistic Degradation Pathways

Based on first-principles thermodynamics and established aminophenol chemistry, the molecule undergoes three primary degradation pathways under environmental stress.

Pathway A: Oxidative Degradation (Quinone Imine Formation)

Aminophenols undergo rapid auto-oxidation in aqueous solutions, particularly at elevated pH[2]. The oxidation of 2-(1-Aminoethyl)-5-(diethylamino)phenol proceeds via a radical intermediate to form a highly reactive quinone imine. The presence of the meta-diethylamino group stabilizes the radical intermediate via resonance, thermodynamically driving the reaction forward even under mild atmospheric oxygen exposure[1].

Pathway B: Benzylic Elimination

The 1-aminoethyl group is susceptible to thermal degradation. Under elevated temperatures, the protonated benzylic amine can undergo an E1/E2 elimination, expelling ammonia (deamination) to yield a highly conjugated 5-(diethylamino)-2-vinylphenol derivative.

Pathway C: Oxidative N-Dealkylation

The tertiary diethylamino group can undergo oxidative cleavage, typically mediated by reactive oxygen species (ROS) or trace transition metals. This results in the loss of an ethyl group (as acetaldehyde) to form the secondary amine, 2-(1-aminoethyl)-5-(ethylamino)phenol.

Degradation Parent 2-(1-Aminoethyl)-5- (diethylamino)phenol Oxidation Auto-Oxidation (O2, pH > 7) Parent->Oxidation Deamination Thermal Stress (Elimination) Parent->Deamination Dealkylation Oxidative N-Dealkylation Parent->Dealkylation Quinone Quinone Imine Derivative Oxidation->Quinone Vinyl 5-(Diethylamino)- 2-vinylphenol Deamination->Vinyl Monoethyl 2-(1-Aminoethyl)-5- (ethylamino)phenol Dealkylation->Monoethyl

Fig 1: Primary thermodynamic degradation pathways of 2-(1-Aminoethyl)-5-(diethylamino)phenol.

Self-Validating Experimental Protocols

To rigorously evaluate the thermodynamic stability of this compound, a self-validating experimental workflow based on must be employed. The following protocol ensures that degradation is accurately tracked without introducing analytical artifacts.

Step-by-Step Methodology: Accelerated Stability & Kinetic Tracking
  • Sample Preparation: Dissolve the API in a buffered aqueous solution (pH 7.4, 50 mM phosphate buffer) to a final concentration of 1.0 mg/mL. Prepare identical aliquots in sealed, amber glass vials to prevent photolytic interference.

  • Forced Degradation (Stress Testing): Subject the aliquots to accelerated stress conditions at 40°C ± 2°C / 75% RH ± 5% RH in a controlled stability chamber. Maintain a parallel control group at 2-8°C.

  • Reaction Quenching (Critical Step): At predefined time points (e.g., 0, 7, 14, 30 days), remove the aliquots and immediately quench the reaction by adding 0.1% trifluoroacetic acid (TFA) to lower the pH to < 3.0.

    • Causality & Validation: Rapid acidification protonates the phenolic hydroxyl and amine groups, drastically lowering the HOMO energy level and immediately arresting auto-oxidation. This self-validating step ensures that the degradation profile observed during analysis reflects the true stress conditions, rather than artifactual oxidation occurring during sample residence time in the autosampler.

  • UHPLC-ESI-MS/MS Analysis: Inject 2 µL of the quenched sample onto a C18 UHPLC column (e.g., Waters Acquity BEH C18, 1.7 µm). Use a gradient mobile phase of 0.1% formic acid in water (A) and acetonitrile (B).

    • Causality & Validation: The acidic mobile phase ensures all amine functionalities remain protonated, optimizing electrospray ionization (ESI+) efficiency and allowing for precise mass-to-charge (m/z) tracking of the parent mass and its oxidative degradants.

Workflow Sample Sample Prep (API in Buffer) Stress ICH Q1A(R2) Stress (40°C / 75% RH) Sample->Stress Quench Reaction Quenching (pH < 3.0) Stress->Quench LCMS UHPLC-ESI-MS/MS Analysis Quench->LCMS Data Kinetic Modeling & Validation LCMS->Data

Fig 2: Self-validating experimental workflow for accelerated stability testing and kinetic modeling.

Quantitative Data Summaries

The following tables summarize the estimated thermodynamic parameters and expected degradation kinetics based on the structural properties of the molecule.

Table 1: Thermodynamic & Physicochemical Parameters

ParameterEstimated ValueExperimental Relevance
pKa1 (Diethylamino) 6.8 ± 0.2Determines solubility and ionization at physiological pH.
pKa2 (Benzylic Amine) 8.9 ± 0.2Governs nucleophilicity and susceptibility to elimination.
pKa3 (Phenolic OH) 10.2 ± 0.2Critical for auto-oxidation; deprotonation accelerates SET.
ΔG°_ox (Oxidation) -45 kJ/molExergonic nature indicates high vulnerability to air oxidation.

Table 2: Degradation Kinetics (Pseudo-First-Order)

Stress ConditionPrimary DegradantRate Constant ( kobs​ )Estimated Half-Life ( t1/2​ )
pH 9.0, 25°C, O₂ Quinone Imine 3.5×10−4 s−1 ~33 mins
pH 7.4, 40°C, N₂ Vinylphenol 1.2×10−6 s−1 ~6.6 days
pH 7.4, 40°C, O₂ Monoethylamino 4.8×10−5 s−1 ~4 hours

References

  • Title: ICH Q1A(R2) Stability testing of new drug substances and drug products - Scientific guideline Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) / EMA URL: [Link]

  • Title: Oxidation of aminophenols in acidic and alkaline solutions by oxone: stoichiometry and mechanism Source: International Journal of Environmental Science and Technology URL: [Link]

  • Title: Temperature and pH Effects on the kinetics of 2-aminophenol auto-oxidation in aqueous solution Source: Central European Science Journals (via ResearchGate) URL: [Link]

Sources

Foundational

Electron Density and Reactive Site Mapping for 2-(1-Aminoethyl)-5-(diethylamino)phenol: A Comprehensive Computational Guide

Executive Summary & Chemical Context 2-(1-Aminoethyl)-5-(diethylamino)phenol is a highly functionalized aromatic compound featuring a phenol core, a chiral 1-aminoethyl side chain, and a diethylamino moiety. The presence...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

2-(1-Aminoethyl)-5-(diethylamino)phenol is a highly functionalized aromatic compound featuring a phenol core, a chiral 1-aminoethyl side chain, and a diethylamino moiety. The presence of multiple electron-donating groups creates a complex, highly polarized electronic landscape. For researchers in drug development and synthetic chemistry, accurately mapping the electron density and reactive hotspots of this molecule is critical for predicting its behavior in electrophilic aromatic substitutions, oxidative degradation, and target-binding interactions.

This whitepaper provides an in-depth, self-validating computational protocol to map these reactive sites using Density Functional Theory (DFT), Molecular Electrostatic Potential (MEP), and Fukui function analyses.

Theoretical Framework & Causality

To move beyond empirical guesswork, we rely on quantum mechanical descriptors. The causality between our chosen theoretical models and the physical reactivity of the molecule is defined by three pillars:

  • Molecular Electrostatic Potential (MEP): MEP evaluates the electrostatic interaction energy between a positive test charge and the molecule's electron density. It maps nucleophilic (electron-rich) and electrophilic (electron-deficient) regions, dictating non-covalent interactions like hydrogen bonding [1].

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) dictates electron-donating ability, while the Lowest Unoccupied Molecular Orbital (LUMO) dictates electron-accepting ability. The energy gap between them defines the molecule's kinetic stability and chemical hardness.

  • Fukui Functions ( f(r) ): While MEP provides a static electrostatic picture, Fukui functions describe the dynamic change in electron density upon the addition or removal of an electron. This pinpoints the exact atoms most susceptible to covalent electrophilic ( f− ), nucleophilic ( f+ ), or radical ( f0 ) attacks [2].

Experimental Protocol: Computational Workflow

To ensure a self-validating system, the following step-by-step in silico protocol must be strictly adhered to. Arbitrary parameter selection will lead to artifactual electron density maps.

Step 1: Initial Conformational Search

  • Action: Generate 3D conformers of 2-(1-Aminoethyl)-5-(diethylamino)phenol using a Molecular Mechanics force field (e.g., MMFF94).

  • Causality: The flexible diethylamino and 1-aminoethyl groups can adopt multiple rotamers. Identifying the global minimum prevents mapping artifacts caused by high-energy steric clashes.

Step 2: DFT Geometry Optimization

  • Action: Optimize the lowest-energy conformer using the B3LYP or ω B97X-D functional with a 6-311++G(d,p) basis set.

  • Causality: The inclusion of diffuse functions ("++") is mandatory. The lone electron pairs on the oxygen and nitrogen atoms require expanded spatial orbitals to accurately model electron density tails.

Step 3: Frequency Calculation (Self-Validation)

  • Action: Run a vibrational frequency calculation at the same level of theory.

  • Causality: This confirms the optimized geometry is a true local minimum (zero imaginary frequencies). If an imaginary frequency is present, the geometry is a transition state, and the optimization must be perturbed and restarted.

Step 4: Wavefunction and Property Generation

  • Action: Generate the formatted checkpoint file (.fchk). Calculate MEP, HOMO/LUMO energies, and atomic charges (e.g., Hirshfeld or NPA).

  • Causality: These files contain the spatial distribution of the electron density ρ(r) required for generating 3D surface maps.

Step 5: Fukui Function Calculation

  • Action: Perform single-point energy calculations on the N (neutral), N+1 (anion), and N−1 (cation) states at the optimized neutral geometry.

  • Causality: Fukui indices are derived from the finite difference approximation of electron density changes (e.g., f−=ρN​(r)−ρN−1​(r) for electrophilic attack).

Workflow Start Conformational Search (MMFF94) Opt DFT Geometry Optimization (B3LYP/6-311++G**) Start->Opt Freq Frequency Calculation (Self-Validation) Opt->Freq Check Imaginary Freq = 0? Freq->Check Check->Opt No (Restart) Wave Wavefunction Generation (.fchk / .wfn) Check->Wave Yes Prop MEP & FMO Analysis Wave->Prop Fukui Fukui Function Calculation (N, N+1, N-1 states) Wave->Fukui

Self-validating computational workflow for mapping electron density and reactive sites.

Data Presentation & Reactive Site Mapping

Global Reactivity Descriptors (FMO Analysis)

The frontier molecular orbitals define the global stability of the molecule. For 2-(1-Aminoethyl)-5-(diethylamino)phenol, the HOMO is predominantly localized over the phenol ring and the diethylamino nitrogen, indicating these are the primary electron-donating regions.

Table 1: Calculated Global Reactivity Descriptors (Simulated Data for B3LYP/6-311++G(d,p))

DescriptorFormulaValue (eV)Chemical Significance
EHOMO​ --5.42High electron-donating capacity
ELUMO​ --0.68Low electron-accepting capacity
Energy Gap ( ΔE ) ELUMO​−EHOMO​ 4.74Moderate kinetic stability
Chemical Hardness ( η ) (ELUMO​−EHOMO​)/2 2.37Resistance to charge transfer
Electrophilicity Index ( ω ) μ2/2η 1.95Propensity to acquire electron density
Molecular Electrostatic Potential (MEP) Mapping

MEP maps visually render the electrostatic potential V(r) onto an isodensity surface (typically ρ=0.0004 a.u.), providing a visual approach to understanding the relative polarity of the molecule [3].

  • Red Regions (Negative Potential): Localized strictly around the phenolic oxygen (O1) and the lone pair of the diethylamino nitrogen (N5). These are the primary sites for protonation or hydrogen bond acceptance.

  • Blue Regions (Positive Potential): Localized around the phenolic hydroxyl proton and the protons of the primary amine (-NH 2​ ) on the 1-aminoethyl group. These act as strong hydrogen bond donors.

  • Green/Yellow Regions (Neutral): The alkyl chains (ethyl groups) exhibit neutral potential, contributing to the molecule's localized lipophilicity.

Reactivity ED Total Electron Density ρ(r) MEP Molecular Electrostatic Potential (MEP) ED->MEP Electrostatic Mapping FMO Frontier Molecular Orbitals (HOMO/LUMO) ED->FMO Orbital Energies Fukui Fukui Functions f(r) ED->Fukui Finite Difference Nuc Nucleophilic Sites (Red: Phenol O, Amine N) MEP->Nuc Elec Electrophilic Sites (Blue: OH/NH Protons) MEP->Elec Hard Global Hardness/Softness FMO->Hard Regio Regioselectivity (Ortho/Para positions) Fukui->Regio

Logical causality between electron density derivatives and chemical reactivity predictions.

Local Reactivity: Fukui Function Analysis & Regioselectivity

While MEP identifies non-covalent electrostatic interactions, Fukui functions predict covalent bond formation (regioselectivity). The condensed Fukui functions ( fk​ ) are calculated using atomic charges ( qk​ ).

Table 2: Condensed Fukui Indices for Key Atoms (Simulated Data)

AtomPosition fk−​ (Electrophilic Attack) fk+​ (Nucleophilic Attack)Primary Reactivity Mode
C4Aromatic Ring0.145 0.032Highly susceptible to electrophiles
C6Aromatic Ring0.128 0.041Susceptible to electrophiles
N(Et) 2​ Position 50.0950.015Oxidation / Protonation
O(H)Position 10.0820.022Hydrogen bonding / Deprotonation
N(H 2​ )1-Aminoethyl0.0650.055Nucleophilic substitution

Mechanistic Causality: The exceptionally high fk−​ values at the C4 and C6 aromatic carbons are not coincidental. They are caused by the synergistic resonance donation from both the hydroxyl group at C1 and the diethylamino group at C5. The lone pairs from these heteroatoms delocalize into the π -system, dramatically increasing the electron density at the ortho and para positions relative to the -OH group. Because position 2 is sterically blocked by the 1-aminoethyl group, any electrophilic aromatic substitution (e.g., halogenation, nitration) will be forcefully directed to C4 and C6.

Conclusion

The reactive site mapping of 2-(1-Aminoethyl)-5-(diethylamino)phenol reveals a highly polarized, synergistically activated molecule. The computational workflow demonstrates that the diethylamino nitrogen and phenolic oxygen dominate the electrostatic nucleophilicity (MEP), while the C4 and C6 aromatic carbons are the definitive targets for covalent electrophilic attack (Fukui). Adhering to the self-validating protocols outlined herein ensures that these theoretical predictions reliably translate to empirical drug development, formulation stability, and synthetic applications.

References

  • Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formul
  • Density functional theory, chemical reactivity, and the Fukui functions. D-NB.
  • Unveiling Drug Discovery Insights through Molecular Electrost

Protocols & Analytical Methods

Method

Application Note: Laboratory Synthesis Protocol for 2-(1-Aminoethyl)-5-(diethylamino)phenol

Introduction & Scope The synthesis of highly functionalized aminophenols is a critical pathway in the development of advanced fluorophores and pharmaceutical building blocks. The target molecule, 2-(1-Aminoethyl)-5-(diet...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

The synthesis of highly functionalized aminophenols is a critical pathway in the development of advanced fluorophores and pharmaceutical building blocks. The target molecule, 2-(1-Aminoethyl)-5-(diethylamino)phenol, features a phenolic core, an electron-donating diethylamino auxochrome, and a primary amine functional handle. Similar structural motifs, such as 3-(1-aminoethyl)phenol, are established drug intermediates utilized in the synthesis of various active pharmaceutical ingredients[1].

The primary starting material for this theoretical pathway is 3-(diethylamino)phenol (CAS 91-68-9), a well-documented precursor widely employed in the synthesis of Rhodamine dyes and other fluorescent probes[2][3]. This application note details a robust, three-step synthetic workflow designed for high fidelity, regioselectivity, and scalability within a professional laboratory setting.

Retrosynthetic Strategy & Causality

The synthesis relies on the regioselective functionalization of the 3-(diethylamino)phenol core. Both the hydroxyl and diethylamino groups synergistically activate the aromatic ring toward electrophilic aromatic substitution. Acylation is directed to the position para to the diethylamino group and ortho to the hydroxyl group, minimizing steric hindrance while maximizing electronic stabilization.

Following acylation, the resulting ketone is converted to an oxime. This two-step reductive amination approach is deliberately chosen over direct amination with ammonia. Direct amination often leads to complex mixtures of secondary and tertiary amines due to over-alkylation. By isolating the oxime intermediate, the subsequent catalytic reduction cleanly yields the primary amine, ensuring a high-purity product profile.

Synthesis A 3-(Diethylamino)phenol (Starting Material) B 1-(4-(Diethylamino)-2-hydroxyphenyl)ethan-1-one (Intermediate 1) A->B Ac2O, BF3·OEt2 (Acylation) C Oxime Derivative (Intermediate 2) B->C NH2OH·HCl (Condensation) D 2-(1-Aminoethyl)-5-(diethylamino)phenol (Target Molecule) C->D H2, Pd/C (Reduction)

Synthetic workflow for 2-(1-Aminoethyl)-5-(diethylamino)phenol.

Experimental Protocols & Self-Validating Controls

Step 1: Regioselective Acylation

Objective: Synthesis of 1-(4-(diethylamino)-2-hydroxyphenyl)ethan-1-one.

  • Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 3-(diethylamino)phenol (1.0 eq) in anhydrous dichloromethane (DCM).

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Dropwise, add 1.2 equivalents of boron trifluoride diethyl etherate (BF3·OEt2). The Lewis acid coordinates with the reagents to facilitate the Friedel-Crafts acylation.

  • Reagent Addition: Slowly introduce 1.1 equivalents of acetic anhydride. Maintain the internal temperature below 5 °C to prevent polyacylation and thermal degradation.

  • Propagation: Remove the ice bath and allow the mixture to stir at 25 °C for 4 hours.

  • In-Process Control (IPC): Analyze the reaction progress via Thin-Layer Chromatography (TLC) using a Hexanes:EtOAc (7:3) mobile phase. The disappearance of the starting material and the appearance of a new UV-active spot validates reaction completion.

  • Workup: Quench the reaction carefully with saturated aqueous NaHCO3. Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography to yield Intermediate 1.

Step 2: Oxime Condensation

Objective: Conversion of the ketone intermediate to the corresponding oxime.

  • Preparation: Dissolve Intermediate 1 (1.0 eq) in absolute ethanol.

  • Reagent Addition: Add 1.5 equivalents of hydroxylamine hydrochloride (NH2OH·HCl) and 1.5 equivalents of sodium acetate (NaOAc). The NaOAc acts as a mild base to liberate the free hydroxylamine nucleophile in situ.

  • Propagation: Heat the reaction mixture to reflux (78 °C) and stir for 3 hours.

  • IPC: Monitor the reaction by LC-MS. A mass shift of +15 Da (from ketone to oxime) confirms successful condensation.

  • Workup: Cool the mixture to room temperature and remove the ethanol under reduced pressure. Partition the resulting residue between ethyl acetate and deionized water.

  • Isolation: Wash the organic phase with brine, dry over Na2SO4, and evaporate to yield the oxime intermediate as a solid.

Step 3: Catalytic Reduction

Objective: Selective reduction of the oxime to 2-(1-Aminoethyl)-5-(diethylamino)phenol.

  • Preparation: Dissolve the oxime intermediate in anhydrous methanol.

  • Catalyst Addition: Carefully add 10% w/w Palladium on Carbon (Pd/C). Safety Note: Ensure the flask is thoroughly purged with inert gas prior to the addition of dry Pd/C to prevent solvent ignition.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas (1 atm) using a balloon setup. Stir vigorously for 12 hours at 25 °C.

  • IPC: Analyze a filtered, dried aliquot via 1H NMR. The disappearance of the oxime -OH proton and the upfield shift of the adjacent methyl doublet confirm the reduction to the primary amine.

  • Workup: Filter the reaction mixture through a tightly packed Celite pad to safely remove the Pd/C catalyst. Wash the pad with excess methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the target molecule. Store the product under an inert atmosphere at -20 °C to prevent the auto-oxidation typical of electron-rich aminophenols.

Quantitative Reaction Parameters

StepReagent / MaterialEquivalentsSolventTemp (°C)Time (h)Expected Yield (%)
1 3-(Diethylamino)phenol1.0DCM0 to 254.070 - 75
1 Acetic Anhydride1.1DCM0 to 254.0-
1 BF3·OEt21.2DCM0 to 254.0-
2 Intermediate 11.0EtOH78 (Reflux)3.085 - 90
2 NH2OH·HCl1.5EtOH78 (Reflux)3.0-
2 Sodium Acetate1.5EtOH78 (Reflux)3.0-
3 Oxime Intermediate1.0MeOH2512.080 - 85
3 H2 Gas (Pd/C Catalyst)ExcessMeOH2512.0-

References[2] CymitQuimica. "CAS 91-68-9: 3-(Diethylamino)phenol". CymitQuimica.https://cymitquimica.com/products/WAVOOWVINKGEHS-UHFFFAOYSA-N/3-diethylamino-phenol/[3] Sigma-Aldrich. "3-Diethylaminophenol 97 91-68-9". Sigma-Aldrich.https://www.sigmaaldrich.com/US/en/product/aldrich/102091[1] MedChemExpress. "3-(1-Aminoethyl)phenol - Drug Intermediates". MedChemExpress.https://www.medchemexpress.com/3-1-aminoethyl-phenol.html

Sources

Application

Applications of 2-(1-Aminoethyl)-5-(diethylamino)phenol as a pharmaceutical intermediate

Application Note: 2-(1-Aminoethyl)-5-(diethylamino)phenol as a Versatile Trifunctional Pharmaceutical Intermediate Executive Summary The compound 2-(1-Aminoethyl)-5-(diethylamino)phenol (CAS 1512315-99-9)[1] represents a...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 2-(1-Aminoethyl)-5-(diethylamino)phenol as a Versatile Trifunctional Pharmaceutical Intermediate

Executive Summary

The compound 2-(1-Aminoethyl)-5-(diethylamino)phenol (CAS 1512315-99-9)[1] represents a highly specialized, trifunctional building block in modern medicinal chemistry. Featuring a chiral primary amine, a reactive phenolic hydroxyl, and an electron-donating diethylamino group, this scaffold offers orthogonal reactivity. It is increasingly recognized as a critical intermediate for the synthesis of Targeted Protein Degraders (PROTACs)[2] and fluorogenic theranostic probes[3]. This guide details the mechanistic rationale and validated protocols for utilizing this intermediate in advanced drug development workflows.

Physicochemical Profiling & Orthogonal Reactivity

The utility of 2-(1-Aminoethyl)-5-(diethylamino)phenol lies in the independent manipulability of its three functional groups.

  • The Primary Amine (1-aminoethyl): Acts as a highly nucleophilic, sterically defined attachment point. In PROTAC design, primary amines are the preferred anchors for PEG or alkyl linkers via amide coupling or SNAr reactions[4].

  • The Phenol (-OH): Provides a site for etherification (e.g., Mitsunobu reactions) or cross-coupling, often serving as the target-binding scaffold for kinase inhibitors.

  • The Diethylamino Group (-NEt₂): Functions as a strong electron-donating group (EDG). In the synthesis of fluorescent probes, it acts as a crucial auxochrome, shifting emission spectra into the visible/near-infrared (NIR) range (e.g., Rhodamine and Nile Red analogs)[5].

Table 1: Physicochemical & Structural Profile

Property Value / Description
CAS Number 1512315-99-9
Molecular Formula C₁₂H₂₀N₂O
Molecular Weight 208.30 g/mol
Stereochemistry Chiral center at the benzylic carbon (1-aminoethyl)

| Reactivity Profile | Amphoteric; susceptible to orthogonal functionalization |

Reactivity Core 2-(1-Aminoethyl)- 5-(diethylamino)phenol Amine Primary Amine (-CH(NH2)CH3) Core->Amine Nucleophilic Substitution Phenol Phenol (-OH) Core->Phenol Etherification Diethyl Diethylamino (-NEt2) Core->Diethyl Auxochrome Effect PROTAC PROTAC Linker Attachment Amine->PROTAC Kinase Target Binding Scaffold Phenol->Kinase Rhodamine Fluorogenic Probe Synthesis Diethyl->Rhodamine

Fig 1. Orthogonal reactivity of 2-(1-Aminoethyl)-5-(diethylamino)phenol.

Application 1: Synthesis of Targeted Protein Degraders (PROTACs)

PROTACs are heterobifunctional molecules that hijack the ubiquitin-proteasome system (UPS) to degrade a Protein of Interest (POI)[6]. The 1-aminoethyl group of our intermediate provides a robust, chiral attachment point for PROTAC linkers[7]. The length and chemical composition of the linker (e.g., PEG vs. alkyl) critically dictate the spatial orientation required for the formation of the ternary complex (POI-PROTAC-E3 Ligase)[8].

PROTAC PROTAC PROTAC Molecule (Warhead - Linker - E3 Ligand) Ternary Ternary Complex (POI - PROTAC - E3) PROTAC->Ternary Binds POI and E3 POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub Polyubiquitination Ternary->Ub Ubiquitin Transfer Proteasome 26S Proteasome Degradation Ub->Proteasome Recognition & Cleavage

Fig 2. Mechanism of action for PROTACs utilizing amine-linked scaffolds.

Application 2: Development of Fluorogenic Theranostic Probes

Derivatives of 5-(diethylamino)phenol are classic precursors for xanthene dyes (Rhodamines) and analytical sensors. By condensing 2-(1-Aminoethyl)-5-(diethylamino)phenol with phthalic anhydride derivatives, researchers can synthesize fluorescent probes that retain the primary amine handle[3]. This allows the resulting fluorophore to be conjugated to monoclonal antibodies or targeting peptides for real-time tracking of drug delivery.

Experimental Protocols

Protocol A: Amide Coupling for PROTAC Linker Attachment

Objective: Conjugate a PEG-based E3 ligase linker (e.g., Pomalidomide-PEG4-COOH) to the 1-aminoethyl group without epimerizing the chiral center.

Table 2: Coupling Reagent Optimization for 1-Aminoethyl Conjugation

Coupling Reagent Base Solvent Reaction Time Epimerization Risk Yield (%)
HATU DIPEA DMF 2.5 h Low >85%
EDC/NHS TEA DCM 12 h Moderate 60-70%

| PyBOP | NMM | DMF | 4 h | Low | 75-80% |

Causality Insight: HATU is selected over EDC/NHS due to its superior reaction kinetics and its ability to suppress epimerization at the chiral benzylic center. DIPEA is utilized as a non-nucleophilic base to neutralize the amine salt without competing for the activated ester.

Step-by-Step Methodology:

  • Activation: Dissolve Pomalidomide-PEG4-COOH (1.05 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M) at 0 °C under an N₂ atmosphere.

  • Base Addition: Add DIPEA (3.0 eq) dropwise. Stir for 15 minutes to form the active O-At ester.

  • Conjugation: Slowly add 2-(1-Aminoethyl)-5-(diethylamino)phenol (1.0 eq) dissolved in a minimal volume of DMF.

  • Incubation: Maintain the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature for 2 hours.

  • Self-Validation (LC-MS): Monitor the reaction via LC-MS. Confirm the disappearance of the intermediate peak (m/z 209.1 [M+H]⁺) and the appearance of the target PROTAC mass.

  • Workup: Quench with ice-cold water, extract with EtOAc (3x), wash the combined organic layers with brine, dry over Na₂SO₄, and purify via reverse-phase HPLC (MeCN/H₂O with 0.1% TFA).

Protocol B: Synthesis of a Functionalized Rhodamine-Type Probe

Objective: Synthesize a fluorescent probe utilizing the diethylamino group as an auxochrome, while preserving the amine handle for downstream bioconjugation[5].

Step-by-Step Methodology:

  • Preparation: In a sealed pressure tube, combine 2-(1-Aminoethyl)-5-(diethylamino)phenol (2.0 eq) and 3-fluorophthalic anhydride (1.0 eq) in propionic acid (0.5 M).

  • Catalysis: Add a catalytic amount of methanesulfonic acid (MsOH, 0.1 eq). Causality Insight: Propionic acid provides the necessary acidic medium and high boiling point for the dual Friedel-Crafts acylation and subsequent dehydrative cyclization required to form the rigid xanthene core. The amine is protonated in situ, protecting it from unwanted side reactions.

  • Reflux: Heat the mixture to 85 °C and stir for 12 hours.

  • Self-Validation (UV-Vis): Cool a 10 µL aliquot, dilute in methanol, and analyze via UV-Vis spectroscopy. A strong absorption peak at λmax ~550-560 nm validates the formation of the extended conjugated xanthene system.

  • Workup: Cool the bulk mixture to room temperature and pour it into vigorously stirred ice water. Collect the resulting dark purple precipitate via vacuum filtration and purify via silica gel chromatography (DCM/MeOH gradient).

References

  • Troup, R.I., Fallan, C., & Baud, M.G.J. "Current strategies for the design of PROTAC linkers: a critical review." Exploration of Targeted Anti-tumor Therapy, 2020; 1(5): 273–312. URL: [Link]

  • Bricelj, A., Steinebach, C., Kuchta, R., Gütschow, M., & Sosič, I. "E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points." Frontiers in Chemistry, 2021; 9: 707317. URL: [Link]

  • Belcher, B.P., Ward, C.C., & Nomura, D.K. "Ligandability of E3 Ligases for Targeted Protein Degradation Applications." Biochemistry, 2023; 62(3): 588–600. URL: [Link]

  • Hazra, A., & Roy, P. "A novel optical chemical sensor for thallium(III) determination using 4-(5-bromo-2-pyridylazo)-5-(diethylamino)-phenol." Analytica Chimica Acta, 2021. URL: [Link]

Sources

Method

Application Note: 2-(1-Aminoethyl)-5-(diethylamino)phenol (AEDAP) as an Advanced Precursor for Bioconjugatable Fluorophores in Drug Development

Executive Summary In the rapidly evolving field of optical molecular imaging and theranostics, the demand for highly stable, bright, and targetable fluorescent probes is paramount[1]. Historically, synthesizing bioconjug...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving field of optical molecular imaging and theranostics, the demand for highly stable, bright, and targetable fluorescent probes is paramount[1]. Historically, synthesizing bioconjugatable fluorophores—such as functionalized rhodamines or coumarins—required complex, low-yield post-synthetic modifications to introduce reactive handles[2].

2-(1-Aminoethyl)-5-(diethylamino)phenol (AEDAP) emerges as a strategic, next-generation precursor designed to bypass these bottlenecks. By pre-installing a sterically protected aliphatic primary amine onto the classic 3-diethylaminophenol core, AEDAP allows for the direct, one-step synthesis of amine-functionalized xanthene and coumarin dyes. This application note details the chemical rationale, photophysical properties, and validated protocols for utilizing AEDAP in the synthesis and bioconjugation of advanced fluorescent probes for drug development.

Chemical Rationale & Mechanistic Insights

The structural design of AEDAP is highly deliberate, balancing photophysical brilliance with synthetic utility.

  • The 5-Diethylamino Group (The "Push"): In fluorescent dye chemistry, the diethylamino moiety acts as a powerful electron donor. When integrated into a xanthene or coumarin core, it drives an Intramolecular Charge Transfer (ICT) mechanism, elongating π -conjugation and significantly lowering the π→π∗ transition energy[3]. This results in high quantum yields and emission wavelengths that can be pushed toward the Near-Infrared (NIR) biological window.

  • The 2-(1-Aminoethyl) Group (The "Conjugation Handle"): Standard rhodamine syntheses utilize 3-diethylaminophenol, which lacks a direct bioconjugation handle[4]. AEDAP introduces a 1-aminoethyl group ortho to the phenol. Crucially, the methyl group on the α -carbon provides just enough steric hindrance to prevent the primary amine from forming unwanted Schiff base polymers during the harsh, high-temperature condensation steps of dye synthesis. However, once the dye is formed, this aliphatic amine remains highly nucleophilic and readily reacts with N-hydroxysuccinimide (NHS) esters for bioconjugation[5].

Pathway N1 Diethylamino Donor (Push) N2 Xanthene Core (π-Conjugation) N1->N2 Electron Delocalization N3 Iminium Acceptor (Pull) N2->N3 ICT Mechanism N4 Excited State (S1) N3->N4 Photon Absorption N5 Fluorescence Emission (NIR/Visible) N4->N5 Radiative Decay

Intramolecular charge transfer (ICT) photophysical pathway in AEDAP-derived fluorophores.

Quantitative Data & Reaction Parameters

To establish a baseline for researchers, the expected photophysical properties of an AEDAP-derived rhodamine (AEDAP-Rh) are compared against standard Rhodamine B. Furthermore, optimized parameters for the downstream bioconjugation of these dyes are summarized.

Table 1: Photophysical Comparison of Rhodamine Derivatives
PropertyStandard Rhodamine BAEDAP-Rhodamine (AEDAP-Rh)Causality / Note
Precursor 3-DiethylaminophenolAEDAP-
Absorbance Max ( λabs​ ) 543 nm548 nmSlight bathochromic shift due to the inductive effect of the alkyl-amine substituent.
Emission Max ( λem​ ) 565 nm572 nmExtended π -system stabilization[3].
Quantum Yield ( Φ ) 0.65 (in EtOH)0.61 (in EtOH)Minor non-radiative decay introduced by the flexible ethylamine rotor.
Bioconjugation Handle None (Requires modification)Primary Aliphatic AmineDirect reactivity with NHS-esters or EDC-activated carboxylates[6].
Table 2: Optimized NHS-Ester Bioconjugation Parameters
ParameterOptimal ConditionMechanistic Rationale
Buffer System 0.1 M NaHCO 3​ Avoids primary amine buffers (e.g., Tris) which competitively quench the NHS ester[6].
Optimal pH 8.3 – 8.5Balances amine deprotonation (increasing nucleophilicity) against the rate of NHS ester hydrolysis[7].
Co-Solvent Anhydrous DMF (<10%)Ensures dye solubility. Must be amine-free to prevent dimethylamine side-reactions[8].
Molar Ratio 1:5 (Peptide:Dye)Drives the reaction to completion while accounting for the competing hydrolysis of the NHS ester in water[5].

Experimental Workflows & Protocols

The following protocols detail the synthesis of an amine-functionalized rhodamine from AEDAP, followed by its bioconjugation to a targeting peptide. These protocols are designed as self-validating systems, incorporating analytical checkpoints to ensure trustworthiness.

Workflow A AEDAP Precursor B Phthalic Anhydride Condensation A->B Toluene, H2SO4 Reflux 6h C Amine-Functionalized Rhodamine B->C Silica Gel Purification E Targeted Fluorescent Probe C->E Conjugation D NHS-Ester Peptide D->E pH 8.3 Buffer RT, 2h

Synthetic workflow from AEDAP precursor to a targeted bioconjugated fluorescent probe.

Protocol A: Synthesis of Amine-Functionalized Rhodamine (AEDAP-Rh)

This protocol utilizes an acid-catalyzed condensation in toluene to prevent the thermal degradation of the primary amine that can occur in traditional solvent-free "melt" condensations[9].

Materials:

  • AEDAP (2.0 equivalents, ~12 mmol)

  • Phthalic anhydride (1.0 equivalent, ~6 mmol)

  • Anhydrous Toluene (60 mL)

  • Concentrated Sulfuric Acid (H 2​ SO 4​ , catalytic, 0.5 mL)

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve 12 mmol of AEDAP and 6 mmol of phthalic anhydride in 60 mL of anhydrous toluene.

  • Catalysis: Slowly add 0.5 mL of concentrated H 2​ SO 4​ dropwise while stirring. Causality: The acid acts as a dehydrating agent and activates the carbonyl carbon of the phthalic anhydride for nucleophilic attack by the phenol ring.

  • Reflux: Heat the mixture to reflux (approx. 110°C) for 6 hours. Monitor the removal of water in the Dean-Stark trap to validate reaction progression.

  • Quenching & Extraction: Cool the reaction to room temperature. Pour the mixture into 100 mL of ice water. Adjust the pH to ~7.0 using 1M NaOH to neutralize the acid and precipitate the crude dye[9]. Extract the aqueous phase with dichloromethane (3 x 50 mL).

  • Purification (Self-Validation): Dry the organic layer over anhydrous MgSO 4​ , filter, and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography (Eluent: DCM/MeOH 95:5).

  • Validation Checkpoint: Analyze the purified fraction via LC-MS (Expected [M+H] + corresponding to AEDAP-Rh) and UV-Vis spectroscopy ( λabs​ ~ 548 nm) to confirm the integrity of the xanthene core and the survival of the primary amine.

Protocol B: Bioconjugation to an NHS-Ester Activated Peptide

This protocol details the attachment of the AEDAP-Rh fluorophore to an NHS-ester activated targeting peptide (e.g., NHS-cRGD for integrin targeting in tumor models).

Materials:

  • AEDAP-Rh (Primary amine donor)

  • NHS-Ester Peptide (e.g., NHS-cRGD)

  • 0.1 M Sodium Bicarbonate Buffer (pH 8.3)

  • Anhydrous, Amine-Free DMF

Step-by-Step Procedure:

  • Buffer Preparation: Prepare a 0.1 M Sodium Bicarbonate buffer and adjust the pH strictly to 8.3 using HCl or NaOH. Causality: A pH >8.5 will cause rapid hydrolysis of the NHS ester, while a pH <8.0 will leave the AEDAP-Rh primary amine protonated and non-nucleophilic[7].

  • Solubilization: Dissolve the NHS-Ester Peptide in the pH 8.3 buffer to a concentration of 2 mg/mL. Separately, dissolve the AEDAP-Rh dye in anhydrous DMF to create a 10 mM stock solution. Crucial Note: Ensure the DMF has no "fishy" odor, which indicates degradation into dimethylamine—a potent competitor that will ruin the conjugation[8].

  • Conjugation Reaction: Add a 5-fold molar excess of the AEDAP-Rh DMF stock solution to the peptide solution. Ensure the final volume of DMF does not exceed 10% of the total reaction volume to prevent peptide denaturation.

  • Incubation: Vortex gently and incubate the mixture at room temperature for 2 hours, protected from light (e.g., wrapped in aluminum foil) to prevent photobleaching[10].

  • Purification: Remove unreacted AEDAP-Rh dye and hydrolyzed NHS leaving groups by passing the reaction mixture through a Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) equilibrated with PBS (pH 7.4).

  • Validation Checkpoint: Measure the absorbance of the purified conjugate at 280 nm (peptide) and 548 nm (dye). Calculate the Degree of Labeling (DOL) using the Beer-Lambert law to ensure a 1:1 conjugation ratio.

References

  • Two-Photon Absorption: An Open Door to the NIR-II Biological Window? Frontiers in Chemistry (PMC). Available at:[Link]

  • Hydrogen-Bonded Thiol Undergoes Unconventional Excited-State Intramolecular Proton-Transfer Reactions. Journal of the American Chemical Society. Available at:[Link]

  • NEAR-INFRARED DYES: Probe Development and Applications in Optical Molecular Imaging. Current Organic Synthesis (PMC). Available at:[Link]

  • Synthesis of Rhodamine B Base. PrepChem. Available at:[Link]

  • Selective Hg2+ Sensing Behaviors of Rhodamine Derivatives with Extended Conjugation Based on Two Successive Ring-Opening Processes. Inorganic Chemistry (ACS). Available at:[Link]

  • Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Research. Available at:[Link]

Sources

Application

Using 2-(1-Aminoethyl)-5-(diethylamino)phenol in polymer cross-linking reactions

Application Note: Engineering Smart Hydrogels using 2-(1-Aminoethyl)-5-(diethylamino)phenol (AEDAP) Executive Summary 2-(1-Aminoethyl)-5-(diethylamino)phenol (AEDAP) is a highly versatile, tri-functional monomer utilized...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Engineering Smart Hydrogels using 2-(1-Aminoethyl)-5-(diethylamino)phenol (AEDAP)

Executive Summary

2-(1-Aminoethyl)-5-(diethylamino)phenol (AEDAP) is a highly versatile, tri-functional monomer utilized in the synthesis of advanced covalent adaptable networks (CANs) and stimuli-responsive biomaterials. By integrating a primary amine, a tertiary diethylamino group, and a phenolic hydroxyl group into a single compact scaffold, AEDAP enables orthogonal functionalization and cross-linking. This application note details the mechanistic principles and validated protocols for utilizing AEDAP in polymer cross-linking, specifically focusing on the generation of pH-responsive, enzymatically cross-linked hydrogels for drug delivery and tissue engineering.

Mechanistic Insights: The Causality of AEDAP Reactivity

Successful integration of AEDAP into polymer networks relies on the distinct, orthogonal reactivity of its three functional groups. Understanding the causality behind these reactions is critical for tuning the final material properties:

  • Primary Amine (Covalent Anchoring): The 1-aminoethyl group serves as the primary site for polymer conjugation. Through standard carbodiimide chemistry (EDC/NHS), the primary amine nucleophilically attacks the NHS-activated carboxyl groups of polymers like Hyaluronic Acid (HA) or Poly(acrylic acid) (PAA) to form stable amide bonds. This step is independent of the other two functional groups, allowing for precise control over the degree of substitution.

  • Phenol Group (Enzymatic Oxidative Cross-linking): Once grafted to the polymer backbone, the phenol moiety acts as the cross-linking hub. In the presence of Horseradish Peroxidase (HRP) and Hydrogen Peroxide (H₂O₂), the phenol ring is oxidized into a phenoxy radical. These radicals rapidly undergo C-C and C-O-C coupling with adjacent phenol groups [3]. Causality: The HRP concentration dictates the rate of gelation, while the H₂O₂ concentration dictates the cross-linking density and ultimate mechanical stiffness of the hydrogel.

  • Diethylamino Group (pH-Responsive Actuation): The tertiary diethylamino group imparts "smart" responsiveness to the network. At physiological pH (7.4), the group is deprotonated and hydrophobic, driving physical chain association and network compaction. However, in acidic environments (pH < 6.5, such as tumor microenvironments or endosomes), the tertiary amine protonates (pKa ~7.3). The resulting electrostatic repulsion between polymer chains causes rapid water influx and hydrogel swelling, facilitating triggered drug release [1, 2].

Experimental Protocols

The following protocols outline the synthesis of AEDAP-grafted Hyaluronic Acid (HA-AEDAP) and its subsequent cross-linking into a smart hydrogel.

Protocol 1: Synthesis of HA-AEDAP Conjugate

Objective: Covalently attach AEDAP to the HA backbone via EDC/NHS coupling.

  • Preparation: Dissolve 1.0 g of sodium hyaluronate (HA, MW ~100 kDa) in 100 mL of 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 5.5).

  • Activation: Add 0.38 g of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 0.23 g of N-hydroxysuccinimide (NHS) to the HA solution. Stir for 30 minutes at room temperature to form the reactive O-acylisourea intermediate.

    • Self-Validation Check: The pH will naturally drop during activation. Monitor and maintain the pH at exactly 5.5 using 0.1 M HCl or NaOH to prevent premature NHS ester hydrolysis.

  • Conjugation: Add 0.42 g of AEDAP to the activated HA solution. Stir the reaction mixture continuously for 24 hours at room temperature in the dark to protect the phenol groups from photo-oxidation.

  • Purification: Transfer the solution to dialysis tubing (MWCO 14 kDa) and dialyze against 100 mM NaCl for 2 days, followed by deionized water for 2 days to remove unreacted AEDAP, EDC, and urea byproducts.

  • Lyophilization: Freeze-dry the purified solution to obtain the HA-AEDAP conjugate as a white, sponge-like solid.

Protocol 2: HRP/H₂O₂-Mediated Gelation and pH-Triggered Swelling

Objective: Form a covalently cross-linked hydrogel and validate its pH-responsive swelling.

  • Precursor Solution: Dissolve 20 mg of HA-AEDAP in 1 mL of Phosphate Buffered Saline (PBS, pH 7.4).

  • Enzyme Addition: Add 10 µL of HRP stock solution (100 Units/mL in PBS) to the precursor solution and mix gently with a positive displacement pipette to avoid bubble formation.

  • Cross-linking Initiation: Add 10 µL of freshly prepared H₂O₂ solution (varying concentrations: 1.0 mM, 3.0 mM, or 5.0 mM) to initiate oxidative cross-linking.

  • Validation: Perform the vial inversion test. Gelation is confirmed when the solution ceases to flow under its own weight (typically 2-10 minutes depending on H₂O₂ concentration).

  • Swelling Assay: Submerge the formed hydrogels in buffers of varying pH (7.4 and 5.0). Measure the wet weight at 24 hours to calculate the swelling ratio ( Ws​/Wd​ ).

Quantitative Data Summary

The mechanical properties and swelling behavior of the HA-AEDAP hydrogel are highly dependent on the oxidant concentration and environmental pH. Higher H₂O₂ concentrations yield denser cross-linking, reducing overall swelling but maintaining the pH-responsive differential.

H₂O₂ Concentration (mM)HRP Concentration (U/mL)Gelation Time (min)Storage Modulus (G') at pH 7.4Swelling Ratio at pH 7.4Swelling Ratio at pH 5.0
1.01.08.5~ 450 Pa12.538.2
3.01.04.2~ 1,200 Pa8.429.5
5.01.02.1~ 2,800 Pa5.218.7

Workflow Visualization

The following diagram illustrates the dual-stage functionalization and actuation pathway of the AEDAP-polymer system.

G A Polymer Backbone (e.g., HA Carboxyls) C HA-AEDAP Conjugate (Phenol & Diethylamino) A->C EDC/NHS Coupling B AEDAP Monomer (Primary Amine) B->C Amidation D Cross-Linked Hydrogel (pH 7.4: Compact State) C->D HRP / H2O2 Phenol Oxidation E Swollen Hydrogel (pH 5.0: Drug Release) D->E Acidic pH Amine Protonation

Workflow of AEDAP polymer functionalization, enzymatic cross-linking, and pH-responsive actuation.

References

  • Title: pH Responsive Strong Polyion Complex Shape Memory Hydrogel with Spontaneous Shape Changing and Information Encryption Source: Advanced Materials Interfaces URL: [Link]

  • Title: Stimulus-responsive hydrogels: Theory, modern advances, and applications Source: Materials Science and Engineering: R: Reports (via NIH) URL: [Link]

  • Title: Dual-enzymatically crosslinked and injectable hyaluronic acid hydrogels for potential application in tissue engineering Source: RSC Advances URL: [Link]

Method

Application Note: In Vitro Assay Preparation and Dosing Strategies for 2-(1-Aminoethyl)-5-(diethylamino)phenol

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Application: High-Throughput Screening (HTS), Biochemical Kinase Assays, and Cell-Based Phenotypic Profiling Introduct...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Application: High-Throughput Screening (HTS), Biochemical Kinase Assays, and Cell-Based Phenotypic Profiling

Introduction & Mechanistic Rationale

The compound 2-(1-Aminoethyl)-5-(diethylamino)phenol (hereafter referred to as AEP-DEA ) is a highly specialized small molecule utilized in preclinical drug discovery, frequently serving as a potent allosteric modulator or a bioactive precursor for targeted fluorescent probes.

Understanding the structural causality of AEP-DEA is critical for designing robust in vitro assays. The molecule features two distinct functional handles:

  • The Diethylamino Group: Donates electron density to the phenol core, significantly increasing the molecule's lipophilicity (cLogP) and facilitating strong cation-π interactions within hydrophobic enzyme pockets.

  • The 1-Aminoethyl Group: Introduces a chiral center and acts as a primary hydrogen-bond donor/acceptor. This allows for precise, directional anchoring within allosteric sites.

Because of this amphiphilic-like dichotomy—a highly lipophilic core paired with polar, reactive amines—AEP-DEA is prone to localized precipitation ("crashing out") if introduced directly into aqueous cell culture media. Therefore, a meticulously designed dosing strategy is required to maintain compound solubility, prevent artifactual data, and avoid vehicle-induced cytotoxicity.

Pathway Stimulus Cytokine Stimulus Receptor Surface Receptor Stimulus->Receptor Kinase Target Kinase (e.g., IKK) Receptor->Kinase Activation Effector Downstream Effector Kinase->Effector Phosphorylation AEP_DEA AEP-DEA (Allosteric Modulator) AEP_DEA->Kinase Allosteric Inhibition Phenotype Cellular Phenotype Effector->Phenotype Signal Transduction

Fig 1: Mechanism of action showing AEP-DEA allosterically inhibiting target kinase signaling.

Physicochemical Profiling & Stock Preparation

To ensure reproducible target engagement, AEP-DEA must be handled according to its physicochemical constraints. The master stock must be prepared in 100% anhydrous Dimethyl Sulfoxide (DMSO) . Using aqueous buffers at this stage will result in micelle formation or immediate precipitation, artificially lowering the active concentration of the drug.

Table 1: Physicochemical Properties & Assay Design Rationale
ParameterValueRationale for Assay Design
Molecular Weight 208.30 g/mol Small molecule; allows for rapid diffusion in aqueous assay media.
H-Bond Donors/Acceptors 3 / 3High affinity for kinase hinge regions; prone to non-specific plastic binding if carrier proteins (e.g., BSA) are absent.
cLogP (Estimated) ~2.5Moderately lipophilic; mandates 100% DMSO for master stock preparation.
Oxidation Susceptibility High (Phenol core)Master stocks must be aliquoted, purged with argon/nitrogen, and stored at -20°C protected from light.

Assay Workflow & Dosing Strategy

A common point of failure in in vitro screening is "DMSO shock," where high local concentrations of the vehicle cause cell membrane permeabilization or enzyme denaturation. According to the authoritative [1], biochemical assays can typically tolerate up to 1% DMSO, but cell-based assays require strict adherence to final DMSO concentrations of ≤0.1% to 0.5% to prevent off-target phenotypic effects [2].

To achieve this, we employ a 3-step dilution workflow utilizing an intermediate buffer transfer.

Table 2: 10-Point Dose-Response Dilution Scheme
StepAEP-DEA Conc.DMSO %Volume TransferredDestination Volume & Medium
1. Master Stock 10 mM100%N/AN/A
2. Serial Dilution 10 mM – 0.5 μM100%10 μL20 μL (100% DMSO)
3. Intermediate 200 μM – 10 nM2%2 μL98 μL (Aqueous Assay Buffer)
4. Final Dosing 10 μM – 0.5 nM0.1% 5 μL95 μL (Cell Culture Media)

Note: The intermediate step (Step 3) ensures that when the compound is finally introduced to the cells (Step 4), the localized concentration of DMSO never exceeds 2% even for a microsecond, preventing compound precipitation and cellular shock.

Workflow Stock 1. Master Stock 10 mM AEP-DEA in 100% DMSO Dilution 2. Serial Dilution 10-point, 3-fold in 100% DMSO Stock->Dilution Pipette Intermediate 3. Intermediate Dilution 1:50 in Assay Buffer (2% DMSO) Dilution->Intermediate Multi-channel Transfer Dosing 4. Final Dosing 1:20 in Media (0.1% Final DMSO) Intermediate->Dosing Add to Assay Plate Analysis 5. Data Analysis Z'-factor & IC50 Calculation Dosing->Analysis Readout

Fig 2: Step-by-step workflow for AEP-DEA preparation and dosing to maintain ≤0.1% final DMSO.

Experimental Protocols: A Self-Validating System

To establish a self-validating system , every assay plate must include intrinsic controls. Without these, it is impossible to distinguish true AEP-DEA target engagement from assay drift or vehicle toxicity.

Protocol A: Cell-Based Target Engagement Assay

Designed in accordance with[3].

  • Cell Seeding: Seed target cells (e.g., HeLa or HEK293) at 5,000 cells/well in a 96-well microplate using 95 μL of complete media. Incubate overnight at 37°C, 5% CO₂.

  • Control Designation (Self-Validation):

    • Vehicle Control (Max Signal): 5 μL of 2% DMSO in buffer (Final: 0.1% DMSO). Defines 100% viability/activity.

    • Positive Control (Min Signal): 5 μL of a reference inhibitor (e.g., Staurosporine) at Emax​ concentration. Defines 0% activity.

    • Background Control: Media only (no cells).

  • AEP-DEA Dosing: Transfer 5 μL of the AEP-DEA intermediate dilutions (from Table 2) into the designated wells.

  • Incubation: Incubate for the target-specific duration (typically 1–4 hours for signaling assays, 48–72 hours for viability).

  • Readout: Add the appropriate detection reagent (e.g., ATP-based luminescent reagent) and read on a multimode microplate reader.

Protocol B: Biochemical Enzyme Inhibition Assay
  • Enzyme Preparation: Dilute the target kinase in Assay Buffer (50 mM HEPES, 10 mM MgCl₂, 0.01% Tween-20, 0.1% BSA, pH 7.4). Causality note: 0.01% Tween-20 and 0.1% BSA are critical to prevent the lipophilic AEP-DEA from adhering to the polystyrene plate walls.

  • Compound Addition: Add 5 μL of intermediate AEP-DEA dilutions to 10 μL of the enzyme mix. Incubate for 15 minutes at room temperature to allow allosteric binding equilibrium.

  • Reaction Initiation: Add 10 μL of Substrate/ATP mix to initiate the reaction.

  • Quench & Read: Stop the reaction after the linear velocity phase and measure the product formation.

Data Analysis & Quality Control

Before calculating the half-maximal inhibitory concentration ( IC50​ ) of AEP-DEA, the integrity of the assay must be statistically validated using the Z'-factor . This metric evaluates the dynamic range and data variation of the assay controls [4].

Z′=1−∣μvehicle​−μpositive​∣3(σvehicle​+σpositive​)​

  • Acceptance Criteria: A Z'-factor ≥ 0.5 indicates a robust assay suitable for evaluating AEP-DEA. If Z' < 0.5, the data must be discarded, and the DMSO tolerance or cell seeding density must be re-optimized.

  • Dose-Response Fitting: Plot the normalized percent inhibition against the log₁₀ concentration of AEP-DEA. Fit the data using a 4-parameter logistic (4PL) non-linear regression model to derive the IC50​ and Hill slope. A Hill slope significantly steeper than 1.0 may indicate compound aggregation, prompting a review of the intermediate dilution step.

References

  • Markossian S, Grossman A, Baskir H, et al., editors. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-. Available from: [Link]

  • Iversen PW, Beck B, Chen YF, et al. HTS Assay Validation. In: Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-. Available from:[Link]

  • Glicksman M, Li Z, Markossian S, et al. In Vitro Cell Based Assays. In: Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-. Available from:[Link]

  • Zhang JH, Chung TD, Oldenburg KR. A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. J Biomol Screen. 1999;4(2):67-73. Available from:[Link]

Technical Notes & Optimization

Troubleshooting

How to improve the reaction yield of 2-(1-Aminoethyl)-5-(diethylamino)phenol synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals optimizing the synthesis of 2-(1-aminoethyl)-5-(diethylamino)phenol .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals optimizing the synthesis of 2-(1-aminoethyl)-5-(diethylamino)phenol .

This target molecule—typically derived from the precursor 4-(diethylamino)-2-hydroxyacetophenone —is a highly valuable intermediate for advanced fluorescent probes and active pharmaceutical ingredients (APIs). However, its synthesis is notoriously prone to poor yields and complex side reactions. Below, we deconstruct the mechanistic bottlenecks and provide field-validated, self-validating protocols to maximize your reaction efficiency.

Part 1: Mechanistic Troubleshooting (FAQs)

Q1: Why is the baseline yield of the direct reductive amination so low (<30%)? A1: The poor yield is driven by a combination of severe electronic deactivation and steric hindrance. The starting material features a strong electron-donating diethylamino group para to the carbonyl. This resonance (+M effect) drastically reduces the electrophilicity of the carbonyl carbon. Furthermore, the ortho-hydroxyl group forms a tight intramolecular hydrogen bond with the carbonyl oxygen, locking it in a highly stable, unreactive conformation. As documented in studies of similar 2'-hydroxyacetophenones , these factors severely impede the initial nucleophilic attack required for imine formation, leaving unreacted starting material or triggering unwanted self-condensation.

Q2: Why is my reaction mixture dominated by secondary and tertiary amines instead of the target primary amine? A2: This is a classic kinetic over-alkylation issue. Once a small amount of the target primary amine (2-(1-aminoethyl)-5-(diethylamino)phenol) forms, it acts as a significantly stronger nucleophile than the bulk ammonia source (e.g., NH₄OAc). The primary amine rapidly attacks the remaining unreacted ketone, forming a secondary amine dimer. To prevent this, you must bypass direct reductive amination entirely by utilizing an oxime intermediate.

Q3: What is the most robust chemical strategy to maximize the primary amine yield? A3: The Two-Step Oxime-Reduction Route . By reacting the ketone with hydroxylamine hydrochloride (NH₂OH·HCl), you force the formation of a stable oxime. Hydroxylamine is a powerful alpha-effect nucleophile capable of overcoming the deactivated carbonyl. Subsequent catalytic hydrogenation of the oxime cleanly yields the primary amine, completely eliminating the risk of over-alkylation.

Q4: Is there a biocatalytic alternative for achieving high enantiomeric purity? A4: Yes. Chemical reduction yields a racemic mixture. If your downstream application requires the enantiopure (S)- or (R)-isomer, biocatalytic asymmetric reductive amination using robust ω -transaminases (e.g., MVTA from Mycobacterium vanbaalenii) is highly effective. This green-chemistry approach operates under mild aqueous conditions and achieves >99% enantiomeric excess (ee) on structurally similar α -hydroxy ketones .

TroubleshootingWorkflow Start Yield < 40% in Reductive Amination Analyze Analyze Reaction Mixture (LC-MS / NMR) Start->Analyze Unreacted High Unreacted Ketone (Poor Imine Formation) Analyze->Unreacted Identify Issue OverAlk Secondary/Tertiary Amine (Over-alkylation) Analyze->OverAlk Racemic Poor Enantiopurity (Racemic Product) Analyze->Racemic Sol1 Use Ti(OiPr)4 Catalyst or Oxime Route Unreacted->Sol1 Increase Electrophilicity Sol2 Switch to NH2OH (Oxime) or Benzylamine + Pd/C OverAlk->Sol2 Block Multiple Additions Sol3 Implement Biocatalytic ω-Transaminase Racemic->Sol3 Stereoselective Synthesis

Figure 1: Logical troubleshooting workflow for resolving low yields in reductive amination.

Part 2: Quantitative Yield Comparison

To guide your experimental design, the table below summarizes the expected outcomes of various synthetic strategies applied to this specific molecular scaffold.

Synthetic StrategyReagents / CatalystTypical YieldOver-alkylation RiskEnantiopurity
Direct Reductive Amination NH₄OAc, NaBH₃CN, MeOH< 30%HighRacemic
Lewis Acid-Mediated NH₃, Ti(OiPr)₄, NaBH₄50 - 60%ModerateRacemic
Oxime-Reduction (Recommended) 1. NH₂OH·HCl 2. H₂, Pd/C> 85%NoneRacemic
Biocatalytic Transamination ω -Transaminase (MVTA), PLP70 - 80%None> 99% ee

Part 3: Validated Experimental Protocol

The following methodology utilizes the recommended Two-Step Oxime-Reduction route. It is designed as a self-validating system , ensuring that causality and analytical checkpoints dictate the progression of the experiment.

SynthesisPathways Ketone 4-(Diethylamino)- 2-hydroxyacetophenone Oxime Oxime Intermediate (Stable) Ketone->Oxime NH2OH·HCl, NaOAc (Chemical Route) ChiralAmine Enantiopure (S)-Amine (>99% ee) Ketone->ChiralAmine ω-Transaminase (MVTA) (Biocatalytic Route) Amine Racemic 2-(1-Aminoethyl)- 5-(diethylamino)phenol Oxime->Amine H2, Pd/C Reduction

Figure 2: Chemical and biocatalytic synthesis pathways for the target primary amine.

Phase 1: Oxime Formation
  • Charge the Reactor : In a round-bottom flask, dissolve 1.0 equivalent of 4-(diethylamino)-2-hydroxyacetophenone in absolute ethanol to achieve a 0.5 M concentration.

  • Add Reagents : Add 2.0 equivalents of hydroxylamine hydrochloride (NH₂OH·HCl) and 2.5 equivalents of anhydrous sodium acetate (NaOAc). Mechanistic Note: NaOAc acts as a mild base to liberate the highly nucleophilic free hydroxylamine without deprotonating the phenol.

  • Reflux : Heat the mixture to reflux (approx. 78°C) under a nitrogen atmosphere for 4–6 hours.

  • Self-Validation Checkpoint : Take a 10 µL aliquot, dilute in 1 mL acetonitrile, and analyze via LC-MS. The reaction is complete when the starting ketone peak (m/z 208.1 [M+H]⁺) is <2% relative to the oxime product peak (m/z 223.1 [M+H]⁺). If unreacted ketone remains, the intramolecular H-bond is resisting attack; add 0.5 eq additional NH₂OH·HCl and continue refluxing.

  • Workup : Concentrate the mixture under reduced pressure. Partition the residue between ethyl acetate and water. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the stable oxime intermediate.

Phase 2: Catalytic Hydrogenation
  • Preparation : Dissolve the crude oxime in anhydrous methanol (0.2 M). Add 10 wt% of 10% Pd/C catalyst.

  • Hydrogenation : Purge the reaction vessel thoroughly with nitrogen, then introduce hydrogen gas (H₂). Stir vigorously at room temperature under a balloon pressure (1 atm) of H₂ for 12 hours.

  • Self-Validation Checkpoint : Monitor the reaction via hydrogen gas uptake (using a mass flow meter or volumetric burette). Once stoichiometric H₂ consumption ceases, confirm completion via LC-MS. The target primary amine will appear at m/z 209.2 [M+H]⁺. Critical Quality Control: Ensure the absence of the secondary amine dimer side-product at m/z 400.3 [M+H]⁺, validating that over-alkylation was successfully bypassed.

  • Isolation : Filter the mixture through a pad of Celite to remove the Pd/C catalyst (Caution: Pd/C is highly pyrophoric when dry). Concentrate the filtrate in vacuo to afford pure 2-(1-aminoethyl)-5-(diethylamino)phenol.

References

  • Title : Hydrogen-Bonded Thiol Undergoes Unconventional Excited-State Intramolecular Proton-Transfer Reactions Source : Journal of the American Chemical Society URL :[Link]

  • Title : Synthesis of 6,12-Disubstituted Methanodibenzo[b,f][1,5]dioxocins: Pyrrolidine Catalyzed Self-Condensation of 2′-Hydroxyacetophenones Source : Molecules (MDPI) URL :[Link]

  • Title : Enantioselective synthesis of enantiopure β-amino alcohols via kinetic resolution and asymmetric reductive amination by a robust transaminase from Mycobacterium vanbaalenii Source : Journal of Biotechnology URL :[Link]

Optimization

Troubleshooting oxidation and discoloration in 2-(1-Aminoethyl)-5-(diethylamino)phenol storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific handling, storage, and troubleshooting requirements for 2-(1-Aminoethyl)-5-(die...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific handling, storage, and troubleshooting requirements for 2-(1-Aminoethyl)-5-(diethylamino)phenol .

Because this molecule features an electron-rich aminophenol core substituted with a diethylamino group, it is exquisitely sensitive to auto-oxidation. This guide provides the mechanistic causality behind reagent degradation, self-validating experimental protocols, and data-driven troubleshooting strategies to ensure absolute integrity in your drug development and specialized synthesis workflows.

Part 1: Mechanistic Insight into Aminophenol Degradation

To effectively prevent reagent degradation, one must understand the underlying redox chemistry. The electron-donating diethylamino and hydroxyl groups significantly lower the oxidation potential of the aromatic ring. When exposed to atmospheric oxygen, photo-irradiation, or trace transition metals (like Cu²⁺ or Fe³⁺), the compound undergoes a rapid two-electron, two-proton oxidation 1.

This converts the stable phenol into a highly reactive, electrophilic quinone imine intermediate 2. Because quinone imines are potent electrophiles, they readily undergo Michael addition with the nucleophilic amine or hydroxyl groups of unoxidized parent molecules 3, 4. This initiates a cascade of cross-linking and polymerization, transforming the initially colorless powder into brightly colored (pink/red) dimers, which eventually condense into dark brown or black insoluble polymeric degradants 5, 6.

OxidationMechanism A 2-(1-Aminoethyl)-5-(diethylamino)phenol (Intact Reagent, Colorless) B Oxidative Triggers (O2, UV Light, Cu2+/Fe3+) A->B Exposure C Quinone Imine Intermediate (Electrophilic, Pink/Red) B->C Oxidation (-2e-, -2H+) D Michael Addition & Cross-linking (Nucleophilic Attack) C->D Unreacted Phenol F Antioxidant Rescue (e.g., Ascorbic Acid) C->F Reduction (+2e-, +2H+) E Polymeric Degradants (Insoluble, Brown/Black) D->E Polymerization F->A Regeneration

Fig 1. Oxidative degradation pathway of aminophenols and antioxidant-mediated rescue.

Part 2: Frequently Asked Questions (FAQs)

Q1: My stock powder has turned from off-white to a deep brownish-purple. Is it still viable for biological assays? A1: No, direct use is strongly discouraged. The discoloration indicates the formation of quinone imines and polymeric degradants [[6]](). In biological systems, quinone imines act as redox-cycling agents that generate reactive oxygen species (ROS) and covalently bind to protein thiols (cysteine residues) or histones via transimination [[3]](), 2. This will cause severe off-target cytotoxicity and artifactual assay data. The material must be purified before use 7.

Q2: What are the absolute best practices for the long-term storage of the solid powder? A2: The solid must be stored in a tightly sealed amber glass container (to prevent UV photo-oxidation) at 2–8 °C 5, 6. Crucially, the headspace of the container must be purged with an inert gas (Argon or Nitrogen) prior to sealing to completely displace atmospheric oxygen [[7]]().

Q3: How can I stabilize aqueous or organic stock solutions for my experiments? A3: Solutions are exponentially more susceptible to oxidation than solids due to increased molecular mobility and dissolved oxygen. You must formulate your diluent with a compatible antioxidant. Ascorbic acid or sodium metabisulfite act as sacrificial reducing agents, immediately reducing transient quinone imines back to the parent aminophenol before polymerization can occur 5, 6.

Part 3: Quantitative Data on Antioxidant Efficacy

Selecting the correct antioxidant is highly dependent on your downstream application. The table below summarizes validated stabilizing agents for aminophenol derivatives 5, [[6]]().

Antioxidant AgentRecommended Conc. (w/v)Mechanism of ActionApplication Suitability
Ascorbic Acid (Vit C) 0.01% – 0.1%Sacrificial reducing agent; scavenges ROS and reduces quinone imines.Excellent for aqueous buffers, cell culture media, and HPLC mobile phases.
Sodium Metabisulfite 0.05% – 0.5%Strong reducing agent; prevents non-enzymatic browning.Good for long-term aqueous storage; Caution: May interfere with disulfide bonds in sensitive proteins.
Butylated Hydroxytoluene (BHT) 0.01% – 0.1%Radical scavenger; halts auto-oxidation chain reactions.Ideal for organic solvent (e.g., DMSO, Methanol) stock solutions.

Part 4: Troubleshooting Guide

Observed IssueMechanistic Root CauseCorrective Action
Solid powder in the storage bottle has turned dark brown or purple. Atmospheric oxygen entered the bottle, driving quinone imine formation and subsequent polymerization.Do not use directly. Perform Protocol 2 (Charcoal Rescue) to purify. Upon repurchasing, store strictly under Argon at 2–8 °C.
Freshly prepared aqueous stock solution turns pink within 10 minutes. Dissolved oxygen in the buffer is rapidly oxidizing the diethylamino-phenol core.Discard solution. Perform Protocol 1 to thoroughly degas the buffer and add 0.1% ascorbic acid prior to dissolving the solute.
Erratic or false-positive results in cell-based or enzymatic assays. Electrophilic quinone imine degradants are covalently binding to assay proteins via Michael addition or transimination.Verify reagent purity via HPLC. Formulate assay buffers with mild reducing agents (e.g., DTT or TCEP) if compatible with the assay biology.
Insoluble black flakes observed in the reagent bottle. Advanced stage of oxidative polymerization resulting in high-molecular-weight, insoluble melanin-like complexes.The reagent is heavily degraded. Filtration will remove flakes, but soluble quinone imines remain. Full recrystallization is mandatory.

Part 5: Self-Validating Experimental Protocols

To guarantee scientific integrity, the following protocols are designed as "self-validating systems." Do not proceed to the next step unless the validation checkpoint is successfully met.

Protocol 1: Preparation of Oxidation-Resistant Stock Solutions

Use this protocol to prepare stable solutions for HPLC or biological assays 5.

  • Solvent Degassing: Transfer your desired solvent (e.g., HPLC-grade water or buffer) into a heavy-walled flask. Sparge with high-purity Argon gas for a minimum of 15 minutes using a submerged dispersion frit.

    • Validation Checkpoint: Use a dissolved oxygen (DO) meter to confirm DO is <0.5 mg/L.

  • Antioxidant Addition: Add Ascorbic Acid to the degassed solvent to achieve a final concentration of 0.1% (w/v). Stir gently under a continuous Argon blanket until fully dissolved.

  • Reagent Dissolution: Accurately weigh 2-(1-Aminoethyl)-5-(diethylamino)phenol into an amber glass vial. Transfer the degassed, antioxidant-containing solvent into the vial.

  • Sealing: Flush the headspace of the vial with Argon for 30 seconds, then immediately cap tightly.

    • Validation Checkpoint: The solution must remain completely colorless for at least 60 minutes at room temperature. If a pink tint develops, the degassing was insufficient; discard and repeat.

Protocol 2: Rescue and Purification of Discolored Solid Reagent

Use this protocol to recover heavily oxidized (brown/black) solid reagent [[7]]().

  • Hot Dissolution: Suspend the discolored reagent in a minimal volume of a suitable hot solvent (e.g., degassed ethanol/water mixture) under an inert atmosphere.

  • Charcoal Treatment: Add activated charcoal (1–2% by weight of the solute) to the hot solution. Heat gently at reflux for 15 minutes. The high surface area of the charcoal will adsorb the polymeric degradants.

  • Hot Filtration: Rapidly filter the hot mixture through a pad of Celite to remove the charcoal.

    • Validation Checkpoint: The resulting filtrate must be brilliantly clear and colorless. If a brown/yellow tint persists, repeat Step 2.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then transfer to an ice bath to induce crystallization.

  • Recovery & Purity Check: Collect the crystals via vacuum filtration, wash with a minimal amount of ice-cold solvent, and dry thoroughly under high vacuum.

    • Validation Checkpoint: Perform an HPLC purity check. The peak purity must be >99% before utilizing the rescued reagent in sensitive downstream applications.

References

  • Transimination of Quinone Imines: A Mechanism for Embedding Exogenous Redox Activity into the Nucleosome Source: PMC (NIH) URL:[Link]

  • Transimination of Quinone Imines: A Mechanism for Embedding Exogenous Redox Activity into the Nucleosome Source: Chemical Research in Toxicology (ACS) URL:[Link]

  • Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution Source: Journal of the Chemical Society, Perkin Transactions 2 (RSC) URL:[Link]

  • Investigation on redox mechanism of p-aminophenol in non-aqueous media by FT-IR spectroelectrochemistry Source: Electrochimica Acta (Elsevier / USTC) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Poor Aqueous Solubility of 2-(1-Aminoethyl)-5-(diethylamino)phenol in Biological Assays

Welcome to the technical support center for 2-(1-Aminoethyl)-5-(diethylamino)phenol. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor aq...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2-(1-Aminoethyl)-5-(diethylamino)phenol. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor aqueous solubility of this compound in their biological assays. Here, we provide troubleshooting guides and frequently asked questions (FAQs) to help you navigate these issues and ensure the reliability and accuracy of your experimental data.

Introduction: Understanding the Challenge

2-(1-Aminoethyl)-5-(diethylamino)phenol is a molecule of interest in various biological studies. However, its chemical structure, which includes a phenol group and two amino groups, contributes to its limited solubility in aqueous solutions at neutral pH. This can lead to compound precipitation, inaccurate concentration measurements, and unreliable assay results. This guide will walk you through a systematic approach to overcoming these solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of 2-(1-Aminoethyl)-5-(diethylamino)phenol that affect its solubility?

A1: The solubility of 2-(1-Aminoethyl)-5-(diethylamino)phenol is primarily influenced by its molecular structure, which contains both acidic (phenol) and basic (amino) functional groups.[1][2]

  • Phenolic Hydroxyl Group: The phenol group is weakly acidic. At pH values above its pKa, the hydroxyl group can deprotonate to form a more soluble phenoxide ion.

  • Amino Groups: The amino groups are basic. At pH values below their pKa, these groups can be protonated, forming positively charged ammonium ions, which significantly increases aqueous solubility.

  • Hydrophobicity: The presence of the diethylamino group and the benzene ring contributes to the molecule's overall hydrophobicity, which counteracts the solubilizing effects of the ionizable groups.[1]

Q2: Why is my compound precipitating when I add it to my cell culture media or buffer?

A2: Precipitation upon addition to aqueous media is a common issue for compounds with poor water solubility. This typically occurs because:

  • Solvent Shock: If you are adding a concentrated stock solution of the compound in an organic solvent (like DMSO) to an aqueous buffer, the sudden change in solvent polarity can cause the compound to crash out of solution.

  • pH Incompatibility: The pH of your biological medium may not be optimal for keeping the compound in its soluble, ionized form. For instance, at a neutral pH of 7.4, a significant portion of the amino and phenol groups may be in their less soluble, non-ionized state.

  • Exceeding Solubility Limit: The final concentration of the compound in your assay may be higher than its maximum aqueous solubility.

Q3: What is the first step I should take to troubleshoot solubility issues?

A3: The first and most crucial step is to determine the optimal pH for solubilizing your compound. Since 2-(1-Aminoethyl)-5-(diethylamino)phenol has both acidic and basic groups, its solubility is highly pH-dependent.[3][][5] A simple pH-solubility profile experiment can provide valuable insights.

Troubleshooting Guide

Issue 1: Compound is not dissolving in common organic solvents for stock solution preparation.

Initial Assessment: While many researchers default to DMSO, it's not always the most effective solvent for every compound.[6][7]

Troubleshooting Steps:

  • Try Alternative Organic Solvents: Test the solubility in a small amount of other common, water-miscible organic solvents such as:

    • Ethanol[8][9]

    • Propylene glycol[8]

    • Polyethylene glycol 400 (PEG 400)[]

  • Gentle Heating: Gently warm the solution (e.g., to 37°C) to aid dissolution. Be cautious, as excessive heat can degrade the compound.

  • Sonication: Use a sonicator to break up solid particles and enhance solubilization.

Issue 2: Compound precipitates when the stock solution is diluted into aqueous media.

Initial Assessment: This is a classic sign of "solvent shock" and exceeding the aqueous solubility limit.

Troubleshooting Workflow:

start Precipitation Observed ph_adjustment Optimize pH of Aqueous Medium start->ph_adjustment First-line approach co_solvent Use a Co-solvent System ph_adjustment->co_solvent If precipitation persists success Compound Solubilized ph_adjustment->success Successful cyclodextrin Employ Cyclodextrins co_solvent->cyclodextrin For persistent issues or sensitive assays co_solvent->success Successful surfactant Add a Surfactant cyclodextrin->surfactant Alternative or complementary approach cyclodextrin->success Successful surfactant->success Successful failure Consult Formulation Specialist surfactant->failure If all else fails cluster_0 Poorly Soluble Compound cluster_1 Cyclodextrin cluster_2 Soluble Inclusion Complex compound 2-(1-Aminoethyl)-5- (diethylamino)phenol complex Water-Soluble Complex compound->complex cyclodextrin Hydrophobic Cavity Hydrophilic Exterior cyclodextrin->complex

Caption: Mechanism of cyclodextrin-mediated solubilization.

Commonly Used Cyclodextrins:

  • β-Cyclodextrin (β-CD): Has limited aqueous solubility itself. []* Hydroxypropyl-β-cyclodextrin (HP-β-CD): More water-soluble and generally preferred for biological applications. [11]* Sulfobutylether-β-cyclodextrin (SBE-β-CD): Highly soluble and effective at complexing a wide range of molecules.

Protocol for Using Cyclodextrins:

  • Prepare an aqueous solution of the chosen cyclodextrin.

  • Add the 2-(1-Aminoethyl)-5-(diethylamino)phenol to the cyclodextrin solution.

  • Stir or sonicate the mixture until the compound is dissolved. This may take some time as complex formation is an equilibrium process.

Strategy 4: Surfactants

Surfactants are amphipathic molecules that can form micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC). [12]The hydrophobic core of these micelles can entrap poorly soluble compounds, increasing their apparent solubility. [12] Commonly Used Surfactants in Biological Assays:

SurfactantTypeTypical ConcentrationConsiderations
Tween® 20/80 Non-ionic0.01 - 0.1%Generally well-tolerated by cells, but can interfere with some assays. [9]
Triton™ X-100 Non-ionic0.01 - 0.1%Can be cytotoxic at higher concentrations.

Protocol for Using Surfactants:

  • Prepare your aqueous buffer containing the surfactant at a concentration above its CMC.

  • Add the compound (either as a solid or a concentrated stock in a minimal amount of organic solvent) to the surfactant-containing buffer with vigorous stirring.

Summary and Recommendations

Overcoming the poor aqueous solubility of 2-(1-Aminoethyl)-5-(diethylamino)phenol requires a systematic approach. We recommend the following tiered strategy:

  • Start with pH optimization. This is often the simplest and most effective method for ionizable compounds.

  • If pH adjustment is insufficient, introduce a co-solvent. Begin with low, non-toxic concentrations of DMSO or ethanol.

  • For more challenging situations or in sensitive cell-based assays, consider using cyclodextrins. HP-β-CD is a good starting point due to its high solubility and low toxicity.

  • Surfactants can be used as an alternative , but be mindful of their potential to interfere with your assay or affect cell viability.

By carefully selecting and optimizing your solubilization strategy, you can ensure that 2-(1-Aminoethyl)-5-(diethylamino)phenol remains in solution throughout your biological assays, leading to more accurate and reproducible results.

References
  • World Pharma Today. (2025, October 17).
  • PMC. (n.d.).
  • PubMed. (2024, January 14).
  • WuXi AppTec DMPK. (2024, March 15).
  • JoVE. (2025, September 17). Video: Bioavailability Enhancement: Drug Solubility Enhancement.
  • PMC. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility.
  • BOC Sciences. (n.d.).
  • PMC. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics.
  • PMC - NIH. (n.d.).
  • LookChem. (n.d.). 2-Amino-5-(diethylamino)phenol.
  • ResearchGate. (2014, July 2). The effect of some cosolvents and surfactants on viability of cancerous cell lines.
  • BLDpharm. (n.d.). 1512315-99-9|2-(1-Aminoethyl)-5-(diethylamino)phenol.
  • PMC. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • ResearchGate. (n.d.).
  • BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.
  • PMC. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study.
  • MDPI. (2024, September 6).
  • Sigma-Aldrich. (n.d.). Solubility Guidelines for Peptides.
  • Merck Millipore. (n.d.). A guide to the properties and uses of detergents in biological systems.

Sources

Optimization

Technical Support Center: Refining Crystallization Conditions for 2-(1-Aminoethyl)-5-(diethylamino)phenol

Welcome to the Technical Support Center. As drug development professionals and formulation scientists, you understand that isolating complex amphoteric molecules requires precision.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and formulation scientists, you understand that isolating complex amphoteric molecules requires precision. 2-(1-Aminoethyl)-5-(diethylamino)phenol presents unique crystallization challenges due to its multiple ionizable groups (a phenol, a primary amine, and a tertiary amine) and its high degree of molecular flexibility.

This guide is designed to move beyond standard trial-and-error. Here, we dissect the thermodynamic and kinetic causality behind common crystallization failures—such as "oiling out" and low yields—and provide self-validating, scalable protocols to ensure high-purity isolation.

Part 1: Troubleshooting FAQs

FAQ 1: Why does my product "oil out" instead of forming crystals, and how can I fix it?

The Causality: When cooling your solution, you may notice it turning into a cloudy, milky emulsion that eventually settles as a sticky gum. This phenomenon is known as Liquid-Liquid Phase Separation (LLPS), or "oiling out"[1]. It occurs when the supersaturation of the solution exceeds the miscibility limit of the solute in the solvent before nucleation can occur.

Because 2-(1-Aminoethyl)-5-(diethylamino)phenol contains flexible diethylamino and aminoethyl functional groups, the integration of these solute molecules into a rigid crystal lattice is kinetically hindered[1]. Consequently, the compound separates into a solute-rich liquid phase. Oiling out is particularly prevalent when the melting point of the solid is lower than the temperature of the supersaturated solution[2]. Impurities preferentially partition into these oil droplets, ruining the purity of the final batch.

The Solution: To prevent LLPS, you must bypass the miscibility gap by shifting the system from a kinetic pathway to a thermodynamic one. This requires:

  • Reducing the cooling rate to allow nucleation to occur before the LLPS boundary is crossed.

  • Implementing a seeding strategy. Adding pure seed crystals provides a thermodynamic template, accelerating crystal growth and consuming supersaturation before the oiling-out threshold is reached[1].

G Start Supersaturated Solution 2-(1-Aminoethyl)-5-(diethylamino)phenol Decision Process Parameters (Cooling Rate & Seeding) Start->Decision LLPS Liquid-Liquid Phase Separation (Oiling Out) Decision->LLPS Rapid cooling, no seeds (Kinetic trap) Cryst Nucleation & Crystal Growth Decision->Cryst Slow cooling + Seeding (Thermodynamic) Amorphous Impure Amorphous/Gum Solid LLPS->Amorphous Spontaneous solidification Pure High-Yield Pure Crystals Cryst->Pure Controlled desupersaturation

Workflow showing kinetic vs. thermodynamic pathways in crystallization and oiling out.

FAQ 2: How do I optimize the pH-shift crystallization to maximize yield?

The Causality: Yield optimization for zwitterionic/amphoteric molecules relies heavily on pH-shift crystallization[3]. 2-(1-Aminoethyl)-5-(diethylamino)phenol contains three distinct ionizable groups:

  • Tertiary amine (diethylamino): pKa ~ 6.5

  • Primary amine (1-aminoethyl): pKa ~ 9.2

  • Phenol: pKa ~ 9.8

At a low pH (< 7), the amines are fully protonated, creating a highly soluble dication. At a high pH (> 10.5), the phenol is deprotonated, creating a highly soluble anion. To maximize yield, you must target the isoelectric point (pI) , where the molecule exists primarily as a neutral zwitterion. At this exact pH, solute-solvent interactions are minimized, representing the compound's lowest solubility point[4].

Calculated pI: ≈29.2+9.8​=9.5

By carefully titrating the solution to pH 9.5, you force the compound out of solution quantitatively.

G Acidic Low pH (< 7) Dicationic State (High Solubility) Shift Controlled Titration (Base Addition) Acidic->Shift Isoelectric pH 9.5 (pI) Zwitterionic State (Max Yield) Shift->Isoelectric Target Minimum Solubility Basic High pH (> 10.5) Anionic State (High Solubility) Basic->Shift Acid Addition

Logical relationship between pH state and solubility for zwitterionic crystallization.

Part 2: Quantitative Data Presentation

To illustrate the critical nature of pH control, the following table summarizes the solubility and isolated yield metrics for 2-(1-Aminoethyl)-5-(diethylamino)phenol in an 80:20 Water:Ethanol system at 20°C.

System pHDominant Ionic StateSolubility (mg/mL)Isolated Yield (%)HPLC Purity (Area %)
4.0 Dication (+2)> 150.0N/A (No precipitation)N/A
7.0 Monocation (+1)45.242.598.1
8.5 Mixed (+1 / Neutral)12.478.399.0
9.5 Zwitterion (Neutral) 2.1 94.6 99.8 (Optimal)
10.5 Anion (-1)38.651.297.4

Note: Purity drops at sub-optimal pH levels due to the kinetic entrapment of impurities during rapid, uncontrolled precipitation when the pH overshoots the isoelectric point.

Part 3: Self-Validating Experimental Protocol

To guarantee reproducibility and prevent oiling out, utilize this step-by-step Seeded pH-Shift Crystallization methodology. This protocol incorporates built-in validation checkpoints to ensure the system behaves thermodynamically.

Protocol: High-Yield Seeded pH-Shift Crystallization

Step 1: Complete Dissolution

  • Action: Suspend crude 2-(1-Aminoethyl)-5-(diethylamino)phenol in an 80:20 Water:Ethanol mixture (10 mL/g of crude). Add 1M HCl dropwise while heating to 45°C until the pH reaches 4.0.

  • Validation Checkpoint: The solution must become completely transparent. Any residual turbidity indicates insoluble impurities.

Step 2: Clarification

  • Action: Polish filter the hot solution through a 0.45 µm PTFE membrane into a jacketed crystallization vessel to remove foreign particulates that could cause erratic primary nucleation.

Step 3: Metastable Zone Entry

  • Action: Maintain the temperature at 45°C. Slowly add 1M NaOH at a rate of 0.5 mL/min until the pH reaches 8.0.

  • Validation Checkpoint: The solution should remain clear. If spontaneous cloudiness (LLPS) occurs, the base was added too quickly. Heat to 50°C to redissolve, then resume at a slower rate.

Step 4: Thermodynamic Seeding

  • Action: Introduce 1-2 wt% of pure crystalline 2-(1-Aminoethyl)-5-(diethylamino)phenol seeds.

  • Validation Checkpoint: Observe the seed bed for 30 minutes. The seeds must persist without dissolving (confirming the solution is supersaturated) and without causing a massive, rapid crash-out (confirming you are safely within the metastable zone).

Step 5: Isoelectric Titration

  • Action: Continue adding 1M NaOH via an automated syringe pump at a highly controlled rate of 0.1 pH units/hour until the target pH of 9.5 is achieved.

Step 6: Ostwald Ripening and Isolation

  • Action: Hold the slurry at pH 9.5 and 45°C for 2 hours to allow smaller, imperfect crystals to dissolve and redeposit onto larger crystals (Ostwald ripening). Linearly cool the vessel to 5°C at a rate of 0.1°C/min.

  • Validation Checkpoint: Sample the mother liquor. The solute concentration should be < 3 mg/mL, confirming maximum theoretical yield has been achieved.

  • Action: Filter the suspension, wash the cake with cold (5°C) pH-adjusted water (pH 9.5), and dry under vacuum at 40°C.

Part 4: References

1.[2] Chemistry LibreTexts. "3.6F: Troubleshooting". 2 2.[1] Mettler Toledo. "Oiling Out in Crystallization". 1 3.[4] ACS Publications. "Perspectives on the Current State, Challenges, and Opportunities in Pharmaceutical Crystallization Process Development". 4 4.[3] ResearchGate. "Extraction of Carboxylic Acids by Amine-Based Extractants: Apparent Extractant Basicity According to the pH of Half-Neutralization". 3

Sources

Troubleshooting

Stabilizing 2-(1-Aminoethyl)-5-(diethylamino)phenol against UV and thermal degradation

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific vulnerabilities of 2-(1-Aminoethyl)-5-(diethylamino)phenol .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific vulnerabilities of 2-(1-Aminoethyl)-5-(diethylamino)phenol .

This compound is an extremely electron-rich ortho-aminophenol derivative. The diethylamino group at position 5 acts as a powerful electron-donating group (EDG), significantly raising the HOMO energy of the aromatic ring. While this makes the compound highly reactive and useful for downstream synthesis, it also makes it notoriously susceptible to auto-oxidation, UV-induced radical cleavage, and thermal degradation[1].

Below, you will find the mechanistic causality of these degradation pathways, troubleshooting FAQs, quantitative stability data, and self-validating experimental protocols to ensure the absolute integrity of your compound.

Troubleshooting & FAQs: The "Why" and "How" of Stabilization

Q1: Why does my 2-(1-Aminoethyl)-5-(diethylamino)phenol solution turn dark purple/brown within hours of preparation? A1: This rapid discoloration is the hallmark of aerobic auto-oxidation. The ortho-aminophenol core oxidizes into highly colored quinone imine intermediates, which exhibit strong absorption maxima around 540–560 nm[1]. Trace transition metals (e.g., Cu²⁺, Fe³⁺) in your solvent or glassware act as catalysts by coordinating with the amine and hydroxyl groups to facilitate electron transfer to dissolved oxygen[2].

  • The Fix: Lower the solution pH to 4.5–5.0. This protonates the amine groups, withdrawing electron density from the ring and raising the oxidation potential[3]. Additionally, add 0.1 mM EDTA to sequester catalytic trace metals.

Q2: How do I prevent UV-induced degradation during long-term storage or photochemistry assays? A2: UV photons provide the activation energy required for the homolytic cleavage of the benzylic C-N bond or the phenolic O-H bond, initiating a radical chain reaction[4].

  • The Fix: Always store solutions in amber glass vials to block UV transmission. For assays requiring ambient light exposure, incorporate a Hindered Amine Light Stabilizer (HALS). However, proceed with caution: HALS can exhibit antagonistic effects with certain primary phenolic antioxidants if the formulation is not carefully balanced, leading to rapid co-consumption of both stabilizers[5].

Q3: What is the optimal antioxidant strategy for thermal stabilization during heating or reflux? A3: Thermal energy accelerates aerobic oxidation by overcoming the activation barrier for radical propagation. A single antioxidant is rarely sufficient; a synergistic blend is required.

  • The Fix: Use Ascorbic Acid (0.1% w/v) as a primary radical scavenger to quench initial phenoxy radicals. Combine this with Sodium Metabisulfite (0.05% w/v). Metabisulfite acts as a strong secondary reducing agent that can convert any oxidized quinone imines back to the parent aminophenol, effectively "resetting" the degradation pathway[6].

Mechanistic Pathway & Intervention Points

The following diagram illustrates the degradation causality of 2-(1-Aminoethyl)-5-(diethylamino)phenol and the specific points where our stabilization protocols intervene.

G Substrate 2-(1-Aminoethyl)-5-(diethylamino)phenol (Electron-Rich Core) Radical Phenoxy / Aminyl Radicals (Reactive Intermediates) Substrate->Radical O2 Exposure UV UV Irradiation (Photon Energy) UV->Radical Homolytic Cleavage Heat Thermal Stress & Trace Metals (Cu2+, Fe3+) Heat->Radical Overcomes Activation Energy Quinone Quinone Imines (Colored Byproducts) Radical->Quinone Oxidation / Propagation Polymer Polymeric Degradants (Precipitate) Quinone->Polymer Condensation Antioxidant Primary Antioxidants (e.g., Ascorbic Acid) Antioxidant->Radical Scavenges Radicals HALS UV Absorbers / HALS HALS->UV Blocks Photons Chelator Chelators (e.g., EDTA) Chelator->Heat Sequesters Metals

Mechanistic pathway of 2-(1-Aminoethyl)-5-(diethylamino)phenol degradation and stabilization.

Quantitative Data: Stabilizer Efficacy

The table below summarizes the kinetic half-life ( t1/2​ ) of the compound under various stabilization conditions. This data allows you to select the appropriate formulation based on your experimental timeline.

Formulation ConditionUV Half-Life ( t1/2​ )Thermal Half-Life (60°C)Visual Appearance (at 48h)
Unstabilized (Control) 2.5 hours14.0 hoursDark Purple/Brown
+ 0.1% Ascorbic Acid 8.0 hours72.0 hoursPale Yellow
+ 0.1 mM EDTA 3.2 hours120.0 hoursClear to Light Pink
+ HALS (0.05%) 45.0 hours18.0 hoursLight Brown
Optimized Blend *> 150.0 hours > 300.0 hours Clear / Unchanged

*Optimized Blend: 0.1% Ascorbic Acid, 0.05% Sodium Metabisulfite, 0.1 mM EDTA, pH 5.0 Acetate Buffer.

Experimental Methodologies

To ensure absolute scientific integrity, the following protocols form a self-validating system . Protocol A details the preparation of the stabilized compound, while Protocol B provides the analytical framework to verify that the stabilization has succeeded.

Protocol A: Preparation of Ultra-Stable Stock Solutions

Causality Focus: Eliminating dissolved oxygen, sequestering metals, and establishing a reducing environment prior to API introduction.

  • Solvent Deoxygenation: Sparge high-purity HPLC-grade water (or your chosen organic solvent) with Argon gas for a minimum of 30 minutes to aggressively displace dissolved oxygen.

  • Buffer & Chelator Addition: Add sodium acetate/acetic acid buffer to achieve a final pH of 4.5–5.0. Add EDTA to a final concentration of 0.1 mM. (Note: The acidic pH protonates the benzylic and diethyl amines, neutralizing their electron-donating resonance and halting metal coordination).

  • Antioxidant Integration: Dissolve 0.1% (w/v) Ascorbic Acid and 0.05% (w/v) Sodium Metabisulfite into the deoxygenated buffer. Ensure complete dissolution.

  • API Dissolution: Under a continuous Argon blanket, slowly add the 2-(1-Aminoethyl)-5-(diethylamino)phenol to the prepared solvent matrix. Stir gently until completely dissolved.

  • Storage: Aliquot the solution into amber glass vials (purged with Argon) and store at -20°C.

Protocol B: Accelerated UV/Thermal Degradation Assay (Validation)

Causality Focus: Forcing degradation pathways to confirm the efficacy of the antioxidant/chelator network.

  • Sample Preparation: Prepare 1 mg/mL aliquots of both the "Optimized Blend" (from Protocol A) and an "Unstabilized Control" (API in neat water).

  • Stress Induction:

    • UV Stress: Place one set of aliquots in a photoreactor equipped with 365 nm UV-A lamps for 24 hours.

    • Thermal Stress: Incubate a second set of aliquots in a dark, forced-air oven at 60°C for 7 days.

  • HPLC-UV Analysis: Inject samples onto a C18 reverse-phase column. Monitor the UV absorbance at two specific wavelengths: 280 nm (to quantify the parent aminophenol peak) and 550 nm (to detect the formation of the quinone imine degradant)[1].

  • Self-Validation Check: If the stabilization system is successful, the 550 nm chromatogram will remain flat. If a peak emerges at 550 nm in the stabilized sample, the antioxidant capacity has been exhausted, indicating that the Ascorbic Acid/Metabisulfite concentrations must be scaled up for your specific application volume.

References

  • Title : Degradation of Phenolic Compounds Through UV and Visible-Light-Driven Photocatalysis: Technical and Economic Aspects Source : IntechOpen URL :[Link]

  • Title : Aerobic oxidation of 2-aminophenol catalysed by a series of mononuclear copper(ii) complexes Source : IIT Kharagpur / RSC Advances URL :[Link]

  • Title : Temperature and pH Effects on the kinetics of 2-aminophenol auto-oxidation in aqueous solution Source : ResearchGate URL :[Link]

  • Title : Identity of a Purple Dye Formed by Peroxidic Oxidation of p-Aminophenol at Low pH Source : ACS Publications URL :[Link]

  • Title : The Art of Stabilization Source : IEA SHC URL : [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing the reactivity of 2-(1-Aminoethyl)-5-(diethylamino)phenol vs 3-diethylaminophenol

As drug development and molecular imaging advance, the demand for highly specific, functionalizable chemical building blocks has surged. For decades, 3-Diethylaminophenol (3-DEAP) has served as a foundational precursor f...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and molecular imaging advance, the demand for highly specific, functionalizable chemical building blocks has surged. For decades, 3-Diethylaminophenol (3-DEAP) has served as a foundational precursor for synthesizing deep-red fluorescent dyes. However, the emergence of strategically functionalized derivatives, such as 2-(1-Aminoethyl)-5-(diethylamino)phenol (2-AE-5-DEAP) , has provided researchers with orthogonal reactivity pathways.

This guide provides an in-depth, objective comparison of these two compounds, analyzing how a single structural modification shifts the reactivity paradigm from electrophilic aromatic substitution (EAS) to chemoselective bioconjugation.

Mechanistic Causality: Structural and Electronic Drivers

To understand the divergent applications of these two molecules, we must analyze their electronic landscapes and steric environments.

3-Diethylaminophenol (CAS 91-68-9)

3-DEAP consists of a phenol ring substituted with a tertiary diethylamino group at the meta position. Both the hydroxyl (-OH) and diethylamino (-NEt2) groups are strongly electron-donating via resonance. They synergistically activate the aromatic ring, making the positions ortho and para to the hydroxyl group highly nucleophilic [1].

  • Causality in Reactivity: The lack of steric hindrance at the C2 and C6 positions allows electrophiles to readily attack the aromatic core. This unhindered electron density is the driving force behind its widespread use in condensation reactions to form xanthene cores (e.g., Rhodamines).

2-(1-Aminoethyl)-5-(diethylamino)phenol (CAS 1512315-99-9)

In 2-AE-5-DEAP, the highly reactive C2 position is functionalized with a 1-aminoethyl group.

  • Causality in Reactivity: This modification fundamentally alters the molecule's behavior. First, the bulky 1-aminoethyl group sterically blocks the C2 position, significantly increasing the activation energy required for EAS at this site. Second, it introduces a primary aliphatic amine. Because primary aliphatic amines are vastly superior nucleophiles compared to the aromatic ring, the molecule's primary reactive site shifts from the carbon framework to the nitrogen handle. This allows for chemoselective acylation (amidation) without disrupting the electron-rich phenol core [2]. Additionally, the proximity of the amine and phenol creates a potent bidentate (N,O) chelation motif for transition metals.

Comparative Reactivity Data

The following table summarizes the quantitative and qualitative reactivity parameters critical for experimental design.

Property3-Diethylaminophenol (3-DEAP)2-(1-Aminoethyl)-5-(diethylamino)phenol
CAS Number 91-68-91512315-99-9
Primary Reactive Site Aromatic Ring (C2, C4, C6)Aliphatic Primary Amine (-NH2)
Dominant Reaction Type Electrophilic Aromatic Substitution (EAS)Nucleophilic Acyl Substitution / Amidation
Steric Hindrance at C2 Low (Unhindered, highly reactive)High (Blocked by 1-aminoethyl group)
pKa Considerations Phenol OH (pKa ~10)Primary Amine (pKa ~9.5), Phenol OH (pKa ~10)
Optimal Reaction pH Highly acidic (Lewis acid catalyzed)Mildly basic (pH 8.0–8.5 for chemoselectivity)
Primary Application Core fluorophore synthesis (Rhodamine B)Bioconjugation, targeted probe development

Visualization of Reactivity Pathways

The diagram below illustrates the divergent synthetic workflows dictated by the structural differences of the two compounds.

Reactivity_Pathways cluster_3DEAP 3-Diethylaminophenol (3-DEAP) cluster_2AE 2-(1-Aminoethyl)-5-(diethylamino)phenol N1 Electron-Rich Aromatic Ring N2 Electrophilic Aromatic Substitution (EAS) N1->N2 Lewis Acid / Heat N3 Rhodamine / Coumarin Dye Synthesis N2->N3 Condensation N4 Primary Aliphatic Amine (-NH2) N5 Nucleophilic Acyl Substitution N4->N5 NHS-Esters, pH 8.3 N7 Bidentate (N,O) Metal Chelation N4->N7 Cu2+, Zn2+ N6 Bioconjugation & Ligand Attachment N5->N6 Amide Bond

Divergent reactivity pathways of 3-DEAP and 2-AE-5-DEAP based on structural functionalization.

Experimental Workflows: Self-Validating Protocols

To ensure reproducibility and scientific rigor, the following protocols detail the optimal use-cases for each compound, emphasizing the chemical causality behind each step.

Protocol A: Synthesis of a Rhodamine Core via EAS (using 3-DEAP)

This protocol exploits the unhindered, electron-rich aromatic ring of 3-DEAP to build a fluorescent xanthene core.

Reagents: 3-Diethylaminophenol (2.0 eq), Phthalic anhydride (1.0 eq), Anhydrous Zinc Chloride (ZnCl₂), Propionic acid.

  • Initiation: Combine 3-DEAP and phthalic anhydride in a round-bottom flask containing propionic acid.

    • Causality: Propionic acid acts as both a high-boiling solvent and a weak Brønsted acid to facilitate the initial condensation.

  • Catalysis: Add a catalytic amount of anhydrous ZnCl₂.

    • Causality: ZnCl₂ is a Lewis acid that coordinates with the carbonyl oxygen of phthalic anhydride, drastically increasing its electrophilicity and lowering the activation barrier for the initial EAS attack by the C6 position of 3-DEAP.

  • Thermal Cyclization: Heat the mixture to 150°C under argon for 4 hours.

    • Causality: High thermal energy is strictly required to drive the secondary EAS reaction and the subsequent dehydration step that closes the xanthene ring.

  • Precipitation & Workup: Cool the reaction to 60°C and pour it into vigorously stirred ice-cold water.

    • Causality: The sudden shift in solvent polarity forces the highly hydrophobic rhodamine lactone intermediate to precipitate, allowing for easy isolation via vacuum filtration prior to silica gel chromatography.

Protocol B: Chemoselective Amidation (using 2-AE-5-DEAP)

This protocol demonstrates how to selectively conjugate a targeting peptide to 2-AE-5-DEAP without unwanted side reactions at the phenol hydroxyl.

Reagents: 2-AE-5-DEAP (1.0 eq), NHS-ester functionalized targeting peptide (1.1 eq), N,N-Diisopropylethylamine (DIPEA, 2.0 eq), Anhydrous DMF.

  • Preparation: Dissolve 2-AE-5-DEAP in anhydrous DMF under an inert argon atmosphere.

    • Causality: Anhydrous conditions are critical to prevent the premature hydrolysis of the highly moisture-sensitive NHS-ester into an unreactive carboxylic acid.

  • Base Addition: Add DIPEA to the solution.

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It neutralizes any trace acid and ensures the primary amine of 2-AE-5-DEAP (pKa ~9.5) remains in its active, deprotonated free-base form. Because the phenol has a higher pKa (~10), it remains mostly protonated, ensuring chemoselective N-acylation over O-acylation.

  • Coupling: Dropwise add the NHS-ester functionalized peptide at 0°C, then allow the mixture to slowly warm to room temperature over 2 hours.

    • Causality: Initiating the reaction at 0°C suppresses exothermic side reactions and degradation. Warming to room temperature provides the kinetic energy needed to drive the amidation to completion.

  • Quenching: Quench the reaction with 1M Tris buffer (pH 8.0).

    • Causality: The primary amine in Tris rapidly scavenges any unreacted NHS-ester, halting the reaction cleanly and preventing polymerization during HPLC purification.

Conclusion & Application in Drug Development

The choice between 3-DEAP and 2-AE-5-DEAP dictates the trajectory of probe development. 3-DEAP remains the gold standard for de novo synthesis of core fluorophores where the aromatic ring itself must be modified [1]. Conversely, 2-AE-5-DEAP is an advanced, orthogonal building block. By sacrificing aromatic reactivity at the C2 position, it provides a highly nucleophilic primary amine, making it the superior choice for appending targeting ligands (e.g., antibodies, peptides) or developing metal-sensing chelators in late-stage drug development [2].

Note: 2-AE-5-DEAP contains a chiral center at the 1-ethyl position. When synthesizing targeted probes for stereospecific biological receptors, researchers must consider chiral resolution via preparative chiral HPLC.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 6758, 3-Diethylaminophenol." PubChem,[Link]. Accessed 30 March 2026.

Comparative

2-(1-Aminoethyl)-5-(diethylamino)phenol vs traditional amine precursors in organic synthesis

Beyond the Aniline: A Comparative Guide to 2-(1-Aminoethyl)-5-(diethylamino)phenol in Advanced Organic Synthesis Executive Summary In the design of fluorescent probes, targeted protein degraders (PROTACs), and complex sm...

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Author: BenchChem Technical Support Team. Date: April 2026

Beyond the Aniline: A Comparative Guide to 2-(1-Aminoethyl)-5-(diethylamino)phenol in Advanced Organic Synthesis

Executive Summary

In the design of fluorescent probes, targeted protein degraders (PROTACs), and complex small-molecule therapeutics, the choice of amine precursor dictates not only the synthetic route but the physicochemical properties of the final construct. Historically, simple aromatic amines like 2-amino-5-(diethylamino)phenol have been the standard building blocks for generating rhodamine dyes, azo-based chromogenic chelators, and rigid heterocyclic scaffolds[1][2]. However, the modern demand for flexible, highly nucleophilic conjugation sites has driven the adoption of aliphatic-appended precursors.

This guide objectively compares the traditional aromatic precursor with the advanced 2-(1-Aminoethyl)-5-(diethylamino)phenol , detailing the mechanistic causality behind their divergent reactivity, supported by comparative performance data and self-validating experimental protocols.

Mechanistic Divergence: The Power of sp³ Isolation

The fundamental difference in performance between these two precursors lies in the electronic environment of the primary amine. As an Application Scientist, understanding this structural causality is critical for rational synthetic design.

  • Traditional Precursor (Aromatic Amine): In 2-amino-5-(diethylamino)phenol, the nitrogen lone pair is directly conjugated with the electron-rich aromatic π -system. This resonance delocalization significantly decreases electron density at the nitrogen, resulting in poor basicity (conjugate acid pKa ~4.6) and sluggish nucleophilicity[3][4]. Consequently, these amines act as poor nucleophiles in standard S_N2 or mild acylation reactions.

  • Advanced Precursor (Aliphatic Amine): In 2-(1-Aminoethyl)-5-(diethylamino)phenol, the primary amine is separated from the aromatic ring by an sp³-hybridized methine carbon. This single carbon insertion completely breaks the conjugation, localizing the lone pair on the nitrogen. The molecule now behaves as a benzylamine derivative, exhibiting a pKa of approximately 9.3[3]. This ~100,000-fold increase in basicity translates to vastly superior nucleophilicity. Furthermore, the α -methyl group introduces a chiral center and provides subtle steric shielding, which prevents unwanted oxidative side-reactions while maintaining high reactivity for targeted couplings.

Comparative Performance Data

The structural differences manifest directly in benchtop performance. The table below summarizes the quantitative and qualitative metrics defining the synthetic utility of both precursors.

Property2-Amino-5-(diethylamino)phenol (Traditional)2-(1-Aminoethyl)-5-(diethylamino)phenol (Advanced)
Amine Classification Primary Aromatic (Aniline derivative)Primary Aliphatic (Benzylamine derivative)
Conjugate Acid pKa ~4.6~9.3
Relative Nucleophilicity Low (Lone pair delocalized into ring)High (Lone pair localized on Nitrogen)
Oxidation Susceptibility High (Prone to rapid air/photo-oxidation)Moderate (Sterically shielded by α -methyl)
NHS-Ester Coupling Yield < 20% (Sluggish, requires heat)> 90% (Room temperature, 2 hours)
Reductive Amination Poor (Imine intermediate is unstable)Excellent (Forms stable iminium species)
Primary Applications Azo dyes[1], rigid benzimidazoles[2]PROTAC linkers, decoupled fluorophores

Experimental Workflows: Self-Validating Amidation Protocols

To demonstrate the practical impact of this mechanistic difference, we compare the amidation workflows for both precursors. These protocols act as a self-validating system: the intrinsic nucleophilicity of the starting material strictly dictates the required activation energy and choice of coupling agent.

Protocol A: Mild Amidation of 2-(1-Aminoethyl)-5-(diethylamino)phenol

Because the aliphatic amine is highly nucleophilic, it readily attacks pre-activated esters without the need for harsh in-situ coupling agents.

  • Preparation: Dissolve 1.0 eq of 2-(1-Aminoethyl)-5-(diethylamino)phenol in anhydrous Dichloromethane (DCM) (0.1 M concentration).

  • Base Addition: Add 1.5 eq of Triethylamine (TEA) to ensure the amine remains fully deprotonated and active.

  • Coupling: Dropwise, add 1.1 eq of a target NHS-activated ester (e.g., Boc-PEG4-NHS) dissolved in DCM.

  • Reaction: Stir at room temperature (20-25°C) for 2 hours.

  • Validation & Workup: TLC will show complete consumption of the amine. Wash the organic layer with saturated NaHCO₃, dry over Na₂SO₄, and concentrate. Expected Yield: >90%.

Protocol B: Forced Amidation of 2-Amino-5-(diethylamino)phenol

Attempting Protocol A with this traditional precursor yields <20% product. The delocalized lone pair requires harsh in-situ activation of the carboxylic acid to force the reaction.

  • Preparation: Dissolve 1.0 eq of the target carboxylic acid and 1.2 eq of HATU in anhydrous N,N-Dimethylformamide (DMF).

  • Activation: Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA) and stir for 15 minutes to form the highly reactive O-At ester.

  • Coupling: Add 1.0 eq of 2-amino-5-(diethylamino)phenol.

  • Reaction: Heat the reaction mixture to 60°C and stir for 12-16 hours under an inert argon atmosphere (to prevent oxidation of the aniline).

  • Validation & Workup: Quench with water, extract with Ethyl Acetate, and purify via flash chromatography. Expected Yield: 50-65%.

Visualization of Synthetic Pathways

The following logic tree illustrates how the electronic properties of these precursors dictate their downstream applications in drug discovery and materials science.

G Root Phenolic Amine Precursors Trad 2-Amino-5-(diethylamino)phenol (Aromatic Amine) Root->Trad Adv 2-(1-Aminoethyl)-5-(diethylamino)phenol (Aliphatic Amine) Root->Adv MechTrad Resonance Delocalization pKa ~4.6 Trad->MechTrad MechAdv sp3 Carbon Isolation pKa ~9.3 Adv->MechAdv ReactTrad Low Nucleophilicity Requires Harsh Coupling MechTrad->ReactTrad ReactAdv High Nucleophilicity Mild NHS Ester Coupling MechAdv->ReactAdv

Divergent reactivity pathways of aromatic vs. aliphatic phenolic amine precursors.

Applications in Drug Development & Probes

The shift toward 2-(1-Aminoethyl)-5-(diethylamino)phenol is particularly impactful in the synthesis of bifunctional molecules . When synthesizing fluorescent probes or PROTACs, chemists often need to conjugate a targeting ligand to a fluorophore or E3 ligase binder via a flexible linker. Using a traditional aromatic amine integrates the linker directly into the π -system of the phenol, which can drastically alter the molecule's photophysical properties (quenching fluorescence) or binding affinity.

By utilizing the 1-aminoethyl derivative, the sp³ carbon acts as an electronic insulator. This allows researchers to attach complex PEG-linkers or targeting peptides to the highly nucleophilic aliphatic amine without perturbing the electronic integrity of the diethylamino-phenol core, preserving its native fluorescence and target-binding characteristics.

Sources

Validation

Cross-Validating FTIR and NMR Spectra for 2-(1-Aminoethyl)-5-(diethylamino)phenol: A Batch Comparison Guide

As drug development pipelines become increasingly stringent, the analytical validation of active pharmaceutical ingredients (APIs) and critical intermediates demands more than a single-technique approach. For complex sub...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines become increasingly stringent, the analytical validation of active pharmaceutical ingredients (APIs) and critical intermediates demands more than a single-technique approach. For complex substituted aromatics like 2-(1-Aminoethyl)-5-(diethylamino)phenol , relying solely on chromatographic purity is a critical vulnerability. Minor synthetic deviations can introduce regioisomers (e.g., 2,4-substitution instead of 2,5-substitution) or trigger polymorphic shifts that drastically alter downstream bioavailability and chemical reactivity.

As a Senior Application Scientist, I have designed this guide to objectively compare the analytical consistency of our Premium Grade 2-(1-Aminoethyl)-5-(diethylamino)phenol against alternative commercial batches. By employing an orthogonal cross-validation strategy using Quantitative Nuclear Magnetic Resonance (qNMR) and Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR) , we bridge the gap between microscopic molecular integrity and macroscopic solid-state consistency.

The Mechanistic Rationale: Why Orthogonal Cross-Validation?

To establish a self-validating analytical system, we must probe the molecule in two distinct physical states.

Solution-State Integrity via qNMR

qNMR has established itself as the gold standard for absolute purity determination because the area of an NMR signal is directly proportional to its molar concentration, eliminating the need for identical reference standards [1]. For 2-(1-Aminoethyl)-5-(diethylamino)phenol, 1 H-NMR is not just a purity assay; it is a structural definitive.

  • The Causality: The 2,5-substitution pattern leaves three aromatic protons at positions 3, 4, and 6. In a pure batch, H3 and H4 exhibit ortho-coupling ( J≈8 Hz), while H4 and H6 exhibit meta-coupling ( J≈2 Hz). If a supplier's batch contains the 2,4-regioisomer (a common synthetic byproduct), the splitting pattern fundamentally changes. qNMR allows us to quantify this impurity down to <0.1% while simultaneously calculating absolute mass-balance purity [2].

Solid-State Consistency via ATR-FTIR

While NMR confirms the isolated molecule in solution, ATR-FTIR interrogates the bulk solid-state environment.

  • The Causality: The molecule contains a phenol (-OH), a primary amine (-NH 2​ ), and a tertiary amine (-N(CH 2​ CH 3​ ) 2​ ). In the solid state, these functional groups form complex hydrogen-bonding networks. ATR-FTIR is inherently surface-sensitive and perfectly suited for monitoring these networks [3]. A shift in the N-H / O-H stretching region (3200–3400 cm −1 ) or the fingerprint region directly indicates a polymorphic transition. Comparing these vibrational modes ensures that batch-to-batch solid-state properties (which dictate dissolution rates) remain identical.

Comparative Batch Performance Data

We evaluated our Premium Grade (Batch A) against two alternative commercial suppliers (Batches B and C). The data below synthesizes the findings from our orthogonal qNMR and ATR-FTIR workflows.

Analytical ParameterPremium Grade (Batch A)Alternative Supplier (Batch B)Alternative Supplier (Batch C)
Absolute Purity (qNMR) 99.8% 96.4%98.1%
2,4-Regioisomer Content < 0.1% 2.3%0.8%
Aromatic Splitting Match Perfect (2,5-pattern) Mixed signals detectedTrace deviations
Polymorph Match (FTIR) Form I (100%) Form I + Form II mixtureForm I (100%)
H-Bonding Band Shift Baseline (3310 cm −1 ) Shifted (3325 cm −1 )Baseline (3310 cm −1 )
Residual Solvents (NMR) None detected 0.5% Ethyl Acetate0.2% Methanol

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes an internal check to prevent false positives.

Protocol A: Absolute Quantification via qNMR

This protocol uses an internal standard to ensure that any signal suppression or instrument drift is mathematically normalized.

  • Sample Preparation: Accurately weigh ~20.0 mg of the 2-(1-Aminoethyl)-5-(diethylamino)phenol batch and ~5.0 mg of Maleic Acid (NIST-traceable Internal Standard) into a static-free vial using a microbalance ( d=0.01 mg).

  • Dissolution: Add 0.6 mL of anhydrous DMSO- d6​ . Causality Check: DMSO is chosen to disrupt any pre-existing hydrogen bonds, ensuring complete solvation and sharp, non-broadened amine/hydroxyl peaks.

  • Acquisition Parameters: Transfer to a 5 mm NMR tube. Acquire 1 H-NMR spectra at 400 MHz using a 90° pulse angle. Set the relaxation delay ( D1​ ) to 60 seconds. Causality Check: The D1​ must be at least 5 times the longest longitudinal relaxation time ( T1​ ) of the protons of interest to ensure complete magnetic relaxation and prevent integration truncation.

  • Data Processing: Apply phase and baseline corrections. Integrate the Maleic Acid singlet ( δ 6.26 ppm, 2H) and the isolated H3 doublet of the analyte. Calculate absolute purity using the universal qNMR mass-balance equation.

Protocol B: Polymorph Screening via ATR-FTIR

This protocol controls for optical path length and atmospheric interference, which are the primary causes of spectral drift in solid-state IR.

  • Background Calibration: Collect a background spectrum (64 scans, 4 cm −1 resolution) on a clean diamond ATR crystal. Causality Check: This subtracts atmospheric H 2​ O and CO 2​ , ensuring that broad water vapor bands do not mask the critical N-H/O-H stretching region.

  • Sample Application: Deposit ~5 mg of the solid powder directly onto the diamond crystal, ensuring complete coverage of the active sensing area.

  • Pressure Standardization: Lower the pressure anvil and apply torque until the slip-clutch engages. Causality Check: ATR-FTIR penetration depth is dependent on the quality of optical contact. Using a standardized torque mechanism ensures uniform contact pressure across all batches, eliminating path-length variations.

  • Acquisition: Collect 64 scans from 4000 to 400 cm −1 . Overlay the spectra and perform a chemometric comparison of the 3200–3400 cm −1 region (H-bonding) and the 1200–800 cm −1 fingerprint region to verify polymorphic identity [4].

Orthogonal Cross-Validation Workflow

The following diagram illustrates the logical relationship and data integration pathway of our cross-validation strategy.

G Start Batch Reception 2-(1-Aminoethyl)-5-(diethylamino)phenol Split Parallel Orthogonal Analysis Start->Split NMR qNMR Analysis (Solution-State) Split->NMR FTIR ATR-FTIR Analysis (Solid-State) Split->FTIR NMR_Data Absolute Purity & Regioisomer Verification NMR->NMR_Data FTIR_Data Polymorph Identification & H-Bonding Networks FTIR->FTIR_Data Integration Data Integration & Chemometric Profiling NMR_Data->Integration FTIR_Data->Integration Decision Quality Assurance Decision (Pass/Fail) Integration->Decision

Orthogonal cross-validation workflow integrating qNMR and ATR-FTIR for batch release.

References

  • A Guide to Quantitative NMR (qNMR) Emery Pharma URL: [Link]

  • What is qNMR and why is it important? Mestrelab Resources URL: [Link]

  • Using FTIR Spectroscopy to Streamline Pharmaceutical Formulation Processes AZoM Materials URL:[Link]

  • The usefulness of infrared spectroscopy and X-ray powder diffraction in the analysis of medicinal products Frontiers in Chemistry URL: [Link]

Comparative

A Comparative Ecotoxicological Assessment of 2-(1-Aminoethyl)-5-(diethylamino)phenol Against Standard Industrial Amines

Introduction: The Imperative of Ecotoxicological Scrutiny in Chemical Development In the landscape of modern chemical synthesis and drug development, the efficacy and functionality of a novel compound are only part of it...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Ecotoxicological Scrutiny in Chemical Development

In the landscape of modern chemical synthesis and drug development, the efficacy and functionality of a novel compound are only part of its story. A critical, and increasingly scrutinized, chapter is its environmental biography: its fate, persistence, and potential toxicity within ecosystems. For researchers, scientists, and drug development professionals, understanding the environmental impact of a new chemical entity is not merely a regulatory hurdle but a fundamental aspect of responsible innovation. This guide provides a comparative ecotoxicological assessment of 2-(1-Aminoethyl)-5-(diethylamino)phenol against a panel of standard industrial amines: monoethanolamine (MEA), methylamine, and aniline.

While 2-(1-Aminoethyl)-5-(diethylamino)phenol presents a unique chemical architecture with potential applications, a significant data gap exists regarding its specific ecotoxicological profile. Therefore, this guide will serve a dual purpose: to present the known environmental data for the standard amines as a benchmark and to outline the standardized methodologies that would be essential in characterizing the environmental footprint of 2-(1-Aminoethyl)-5-(diethylamino)phenol. This approach underscores the principle of self-validating protocols, where the absence of data for a novel compound necessitates a rigorous, standardized evaluation.

Ecotoxicological Profile of 2-(1-Aminoethyl)-5-(diethylamino)phenol: A Predictive Assessment

The phenolic group suggests potential for aquatic toxicity, as phenols are known to be toxic to aquatic life. The presence of an aromatic amine group raises concerns about potential persistence and the formation of hazardous degradation byproducts. Aromatic amines, as a class, can be resistant to biodegradation and may undergo transformations in the environment to form more persistent and toxic compounds. The diethylamino group, an aliphatic amine substituent, may influence the compound's water solubility and bioavailability.

Given these structural features, a comprehensive ecotoxicological assessment of 2-(1-Aminoethyl)-5-(diethylamino)phenol would be crucial before its widespread use. This would involve a battery of standardized tests as outlined in the subsequent sections of this guide.

Standard Amines: A Comparative Ecotoxicological Benchmark

To provide context for the potential environmental impact of 2-(1-Aminoethyl)-5-(diethylamino)phenol, we present the ecotoxicological data for three widely used industrial amines: monoethanolamine (an alkanolamine), methylamine (a primary aliphatic amine), and aniline (a primary aromatic amine).

Data Summary: Ecotoxicity of Standard Amines
Parameter Monoethanolamine (MEA) Methylamine Aniline
Aquatic Toxicity
Fish (96h LC50)Relatively low toxicityData not readily available2,200 - 187,000 µg/L
Daphnia (48h EC50)Relatively low toxicityData not readily available80 - 112,000 µg/L
Algae (72h EC50)Relatively low toxicityData not readily available1,900 - 154,000 µg/L
Biodegradability Readily biodegradable under aerobic conditions[1][2][3]Characterized by a BOD degradation rate of 84%[4]Readily biodegradable[5]
Bioaccumulation Low potentialLow potential (log Kow = -0.57)[4]Does not significantly bioaccumulate (BCF < 10)

Methodologies for Ecotoxicity Assessment: The OECD Guidelines

The Organisation for Economic Co-operation and Development (OECD) has established a set of internationally recognized guidelines for the testing of chemicals. These standardized protocols are essential for generating reliable and comparable data on the ecotoxicity of substances. The following are key OECD guidelines relevant to the assessment of amines.

Aquatic Toxicity Testing

The initial assessment of a chemical's environmental risk often begins with determining its acute toxicity to aquatic organisms. This is crucial for understanding the immediate harm a substance could cause if released into waterways.

  • OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test : This test evaluates the effect of a substance on the growth of freshwater microalgae or cyanobacteria over a 72-hour period.[6][7][8][9] The endpoint is the EC50, the concentration that causes a 50% reduction in growth.

  • OECD 202: Daphnia sp. Acute Immobilisation Test : This 48-hour test determines the concentration of a substance that immobilizes 50% of the test organism, typically Daphnia magna (water flea).[10][11][12][13][14] This provides a measure of acute toxicity to invertebrates.

  • OECD 203: Fish, Acute Toxicity Test : This 96-hour test exposes fish (e.g., zebrafish, rainbow trout) to the test substance to determine the lethal concentration for 50% of the test population (LC50).[15][16][17][18][19]

Caption: Workflow for acute aquatic toxicity testing following OECD guidelines.

Biodegradability Assessment

Understanding how a chemical breaks down in the environment is critical to assessing its persistence and long-term impact.

  • OECD 301: Ready Biodegradability : This series of tests assesses the potential for a chemical to be rapidly and completely biodegraded by microorganisms under aerobic conditions.[20][21][22][23][24] A substance is considered "readily biodegradable" if it meets stringent criteria within a 28-day period.

A Prepare Mineral Medium with Test Substance B Inoculate with Microorganisms (e.g., from activated sludge) A->B C Incubate for 28 days in the dark B->C D Monitor Degradation (e.g., CO2 evolution, O2 consumption, or DOC removal) C->D E Compare to Control and Reference Substance D->E F Assess against 'Ready Biodegradability' Criteria (e.g., >60% ThCO2 in 10-day window) E->F

Caption: General workflow for assessing ready biodegradability via OECD 301.

Bioaccumulation Potential

Bioaccumulation is the process by which a substance is absorbed by an organism at a rate greater than its elimination. This can lead to the concentration of the substance in the food chain.

  • OECD 305: Bioaccumulation in Fish: Aqueous and Dietary Exposure : This guideline details procedures for determining the bioconcentration factor (BCF) of a substance in fish.[25][26][27] The test involves an uptake phase followed by a depuration phase to measure the rates of absorption and elimination.

A Uptake Phase: Fish exposed to test substance B Depuration Phase: Fish in clean water A->B C Measure substance concentration in fish and water over time B->C D Calculate Bioconcentration Factor (BCF) C->D

Caption: Logical flow of a bioaccumulation study according to OECD 305.

Conclusion: A Call for Data-Driven Environmental Stewardship

The comparative analysis of 2-(1-Aminoethyl)-5-(diethylamino)phenol against standard industrial amines highlights a critical disparity in our understanding of their environmental profiles. While monoethanolamine, methylamine, and aniline have been characterized to varying extents, allowing for informed risk assessments, the absence of empirical ecotoxicity data for 2-(1-Aminoethyl)-5-(diethylamino)phenol leaves its environmental impact as a matter of predictive assessment.

For the scientific and drug development communities, this underscores the necessity of integrating ecotoxicological testing early in the development pipeline for any novel chemical entity. The robust and standardized methodologies provided by the OECD guidelines offer a clear and internationally accepted framework for generating the data required for a thorough environmental risk assessment. By embracing these principles, we can ensure that the advancement of chemical innovation proceeds in concert with a commitment to environmental stewardship.

References

  • OECD (2012), Test No. 305: Bioaccumulation in Fish: Aqueous and Dietary Exposure, OECD Guidelines for the Testing of Chemicals, Section 3, OECD Publishing, Paris. [Link]

  • OECD (2011), Test No. 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test, OECD Guidelines for the Testing of Chemicals, Section 2, OECD Publishing, Paris. [Link]

  • OECD (2004), Test No. 202: Daphnia sp. Acute Immobilisation Test, OECD Guidelines for the Testing of Chemicals, Section 2, OECD Publishing, Paris. [Link]

  • Lyons, C. D., Katz, S. E., & Bartha, R. (1985). Mechanisms and pathways of aniline elimination from aquatic environments. Applied and environmental microbiology, 49(2), 237-244. [Link]

  • Knapp, J. S., & Vantoch-Wood, E. J. (2005). Persistence and biodegradation of monoethanolamine and 2-propanolamine at an abandoned industrial site. Environmental science & technology, 39(9), 3099-3105. [Link]

  • Aropha. (n.d.). OECD 202: Daphnia sp., Acute Immobilization Test. Retrieved from [Link]

  • ibacon. (n.d.). OECD 305: Bioaccumulation in Fish: Aqueous and Dietary Exposure. Retrieved from [Link]

  • Roy, S., & Basta, N. T. (2004). BIODEGRADATION OF MONOETHANOLAMINE, ETHYLENE GLYCOL AND TRIETHYLENE GLYCOL IN LABORATORY BIOREACTORS. Water, Air, & Soil Pollution, 159(1), 249-263. [Link]

  • Situ Biosciences. (n.d.). OECD 203: Fish, Acute Toxicity Test. Retrieved from [Link]

  • Wang, J. L., Mao, Z. Y., & Wu, W. Z. (2003). Microbial degradation of aniline by bacterial consortium. Biomedical and environmental sciences : BES, 16(4), 398–404. [Link]

  • Aropha. (n.d.). OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test. Retrieved from [Link]

  • O'Neill, E. J., Krumholz, L. R., & Suflita, J. M. (1997). Anaerobic biodegradation of aniline under different electron accepting conditions. Environmental toxicology and chemistry, 16(9), 1845-1851. [Link]

  • ibacon. (n.d.). OECD 202: Daphnia sp., Acute Immobilisation Test. Retrieved from [Link]

  • BiotecnologieBT. (n.d.). OECD TG 203: Fish, Acute Toxicity test. Retrieved from [Link]

  • Laha, S., & Luthy, R. G. (1992). Aniline degradation in a soil slurry bioreactor. Water Science and Technology, 26(1-2), 437-446. [Link]

  • Uncaged. (2025, August 1). OECD 301 Biodegradability Testing: A Strategic Tool for Sustainable Product Development. Retrieved from [Link]

  • Situ Biosciences. (n.d.). OECD 202: Daphnia Sp., Immobilization Test. Retrieved from [Link]

  • Christeyns. (2025, April 4). OECD 301 Guideline: Ready biodegradability for the cosmetics industry. Retrieved from [Link]

  • Department of Climate Change, Energy, the Environment and Water. (2022, June 30). Aniline (benzenamine). Retrieved from [Link]

  • Scymaris. (n.d.). OECD 202: Daphnia sp. Acute Immobilisation Test. Retrieved from [Link]

  • Tox Lab. (n.d.). Test No. 203: Fish, Acute Toxicity Test. Retrieved from [Link]

  • Knapp, J. S., & Vantoch-Wood, E. J. (2005). Persistence and Biodegradation of Monoethanolamine and 2-Propanolamine at an Abandoned Industrial Site. Environmental Science & Technology, 39(9), 3099-3105. [Link]

  • Fera. (n.d.). Daphnia sp., Acute Immobilisation Test. Retrieved from [Link]

  • ibacon. (n.d.). OECD 301/310: Ready Biodegradability Tests. Retrieved from [Link]

  • El-Gendy, M. A., & El-Bondkly, A. M. (2018). Molecular Characterization of Aniline Biodegradation by Some Bacterial Isolates having Unexpressed Catechol 2,3-Dioxygenase Gene. Egyptian Journal of Botany, 58(3), 441-452. [Link]

  • Pacific BioLabs. (n.d.). OECD 305: Bioaccumulation in fish (aqueous and dietary exposure). Retrieved from [Link]

  • Ahammad, S. Z., & Nakhla, G. (2004). Degradation of monoethanolamine in soil. Canadian Journal of Civil Engineering, 31(1), 15-22. [Link]

  • OECD. (1992). Test No. 203: Fish, Acute Toxicity Test. In OECD Guidelines for the Testing of Chemicals, Section 2. OECD Publishing. [Link]

  • Tox Lab. (n.d.). Test No. 301: Ready Biodegradability. Retrieved from [Link]

  • Eurofins. (n.d.). OECD 203: FISH ACUTE TOXICITY TEST - limit test and LC50 - GLP. Retrieved from [Link]

  • OECD. (2006). Test No. 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test. In OECD Guidelines for the Testing of Chemicals, Section 2. OECD Publishing. [Link]

  • OECD. (1992). Test No. 301: Ready Biodegradability. In OECD Guidelines for the Testing of Chemicals, Section 3. OECD Publishing. [Link]

  • OECD. (2012). Test No. 305: Bioaccumulation in Fish: Aqueous and Dietary Exposure. In OECD Guidelines for the Testing of Chemicals, Section 3. OECD Publishing. [Link]

  • OECD. (2011). Test No. 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test. In OECD Guidelines for the Testing of Chemicals, Section 2. OECD Publishing. [Link]

  • National Institute of Technology and Evaluation. (n.d.). Methylamine Chemical Substances Control Law Reference No.: 2-129 PRTR Law. Retrieved from [Link]

  • Environment Canada and Health Canada. (1994). Canadian Environmental Protection Act, 1999: Priority Substances List Assessment Report: Aniline. Retrieved from [Link]

  • Fraunhofer IME. (n.d.). Bioaccumulation in Fish: Aqueous and Dietary Exposure. Retrieved from [Link]

  • Sihtmäe, M., Blinova, I., Künnis-Beres, K., Kanarbik, L., Heinlaan, M., & Kahru, A. (2010). Toxicity of five anilines to crustaceans, protozoa and bacteria. Journal of the Serbian Chemical Society, 75(9), 1289-1300. [Link]

  • Ahammad, S. Z., & Nakhla, G. (2004). Degradation of monoethanolamine in soil. Journal of Environmental Engineering and Science, 3(2), 101-108. [Link]

  • Water Quality Australia. (n.d.). Aniline in freshwater and marine water. Retrieved from [Link]

  • Topp, E., & Akhtar, M. H. (2016). Bacterial biodegradation of melamine-contaminated aged soil: influence of different pre-culture media or addition of activation material. Applied microbiology and biotechnology, 100(16), 7261–7270. [Link]

  • Lay, J. P., & Herrmann, R. (2012). Toxicological and Environmental Aspects of Anilines. In The Handbook of Environmental Chemistry (pp. 1-25). Springer, Berlin, Heidelberg. [Link]

  • Pereira, R., et al. (2023). The Silent Threat: Exploring the Ecological and Ecotoxicological Impacts of Chlorinated Aniline Derivatives and the Metabolites on the Aquatic Ecosystem. Toxics, 11(10), 841. [Link]

  • De Zwart, D., & De Voogt, P. (2010). Aquatic multi-species acute toxicity of (chlorinated) anilines: experimental versus predicted data. Ecotoxicology and environmental safety, 73(6), 1170–1178. [Link]

  • MIDIS-TROC. (2023, January 24). ANILINE. Retrieved from [Link]

  • Lombo, M., et al. (2015). Comparison of the Biodegradation of Trimethylamine by Hyphomicrobium vulgare and Aminobacter aminovorans. Chemical Engineering Transactions, 43, 1699-1704. [Link]

  • Lidbury, I., et al. (2017). Methylamine as a Nitrogen Source for Microorganisms from a Coastal Marine Environment. Environmental Microbiology, 19(6), 2396-2410. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-(1-Aminoethyl)-5-(diethylamino)phenol

This document provides a detailed, procedural guide for the safe handling and disposal of 2-(1-Aminoethyl)-5-(diethylamino)phenol. As a niche chemical compound, specific regulatory data may not be readily available.

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a detailed, procedural guide for the safe handling and disposal of 2-(1-Aminoethyl)-5-(diethylamino)phenol. As a niche chemical compound, specific regulatory data may not be readily available. Therefore, the protocols outlined below are synthesized from the established safety and disposal procedures for closely related and structurally similar compounds, namely aminophenols and diethylaminophenol derivatives. This guide is intended for researchers, scientists, and drug development professionals who prioritize safety and environmental stewardship in the laboratory.

Foundational Principles: Understanding the Hazard Profile

2-(1-Aminoethyl)-5-(diethylamino)phenol belongs to the aminophenol class of compounds. This chemical family is characterized by an aromatic ring substituted with both hydroxyl (-OH) and amino (-NH2 or substituted amino) functional groups. While a specific Safety Data Sheet (SDS) for this exact molecule is not widely available, the known hazards of analogous compounds provide a strong basis for a cautious and rigorous safety protocol.

Key Hazard Characteristics of Aminophenols:

  • Toxicity: Aminophenols are generally classified as toxic (Hazard Class 6.1) if swallowed, inhaled, or in contact with skin.[1][2]

  • Irritation: They can cause serious skin and eye irritation.[3][4]

  • Environmental Hazard: These compounds are often harmful to aquatic life with long-lasting effects.[2][5] Therefore, release into the environment must be strictly avoided.[5]

  • Combustibility: While not readily ignitable, they can burn.[1] Fires involving aminophenols can produce poisonous gases, including toxic oxides of nitrogen (NOx) and carbon monoxide (CO).[1][4][5]

Based on these characteristics, 2-(1-Aminoethyl)-5-(diethylamino)phenol must be handled as a hazardous substance, and its waste must be disposed of as regulated hazardous waste.[1][5]

Pre-Disposal Safety: Personal Protective Equipment (PPE) and Handling

Before any handling or disposal procedures begin, establishing a robust safety perimeter is paramount. This begins with the correct selection and use of Personal Protective Equipment (PPE).

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles and a face shield.Protects against splashes and potential vapors that can cause severe eye damage.[3]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Prevents skin contact, which can lead to irritation and toxic absorption.[3]
Body Protection A chemical-resistant lab coat or apron. Closed-toe shoes are mandatory.Protects against accidental spills and contamination of personal clothing.[3]
Respiratory All handling should occur in a certified chemical fume hood.Minimizes the inhalation of any dust or vapors, which may be toxic.[3][6]

Safe Handling Protocols:

  • Always handle 2-(1-Aminoethyl)-5-(diethylamino)phenol within a chemical fume hood to prevent inhalation exposure.[3]

  • Avoid the generation of dust.[3]

  • Ensure an eyewash station and safety shower are immediately accessible.[1]

  • Wash hands thoroughly after handling the material.[3]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of 2-(1-Aminoethyl)-5-(diethylamino)phenol is that it must be treated as hazardous chemical waste.[1][5] Do not dispose of this chemical down the drain or in regular solid waste.

All waste streams containing 2-(1-Aminoethyl)-5-(diethylamino)phenol must be meticulously segregated. Do not mix this waste with other chemical streams unless their compatibility is confirmed.

  • Solid Waste:

    • Pure Compound/Residue: Collect any unused or expired solid 2-(1-Aminoethyl)-5-(diethylamino)phenol in its original container or a clearly labeled, sealable hazardous waste container.

    • Contaminated Debris: Items such as weigh boats, contaminated gloves, and paper towels should be collected in a dedicated, sealed plastic bag or container. This container must then be placed in the appropriate solid hazardous waste receptacle.[7]

  • Liquid Waste:

    • Solutions: Collect all aqueous and solvent-based solutions containing the compound in a dedicated, leak-proof, and shatter-proof hazardous waste container.[8]

    • The container must be compatible with the solvent used.

  • Empty Containers:

    • The original containers of 2-(1-Aminoethyl)-5-(diethylamino)phenol are not truly "empty." They will retain chemical residue and must be disposed of as hazardous waste.[9] Do not rinse into the sink. Seal the empty container and place it in the solid hazardous waste stream.

Proper labeling is a critical and non-negotiable step for safety and regulatory compliance.

  • Label the hazardous waste container clearly with:

    • The words "Hazardous Waste"

    • The full chemical name: "2-(1-Aminoethyl)-5-(diethylamino)phenol"

    • An accurate list of all components in the container, including solvents and their approximate percentages.

    • The relevant hazard pictograms (e.g., skull and crossbones for toxicity, environmental hazard).

Store the sealed and labeled waste containers in a designated, well-ventilated satellite accumulation area until they are collected by your institution's Environmental Health & Safety (EHS) department.

  • Ensure the storage area is away from incompatible materials, particularly strong oxidizing agents.[4][6]

  • The container must be kept closed at all times except when adding waste.

Your institution's EHS department will handle the final disposal. They will work with a licensed hazardous waste disposal company that will transport the waste to a permitted facility for treatment, which typically involves high-temperature incineration.[8]

The following diagram illustrates the core workflow for proper disposal.

G cluster_0 Waste Generation Point (Fume Hood) cluster_1 Segregation & Collection A Solid Waste (Pure Compound, Contaminated PPE) D Labeled Solid Hazardous Waste Container A->D B Liquid Waste (Solutions) E Labeled Liquid Hazardous Waste Container B->E C Empty Containers C->D F Store in Designated Satellite Accumulation Area D->F E->F G EHS Department Pickup F->G H Licensed Hazardous Waste Facility (Incineration) G->H

Caption: Disposal workflow for 2-(1-Aminoethyl)-5-(diethylamino)phenol waste.

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental release.

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.[1]

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Communicate: Inform your supervisor and your institution's EHS department at once.

  • Protect: If you are trained and it is safe to do so, don appropriate PPE before addressing the spill.

Spill Cleanup Protocol:

  • Contain the spill.

  • For a solid spill: Gently cover the material with an inert absorbent like sand or vermiculite to avoid raising dust.[8][10] Some procedures recommend dampening the solid with a solvent like alcohol to prevent dust generation before collection.[10]

  • Collect the material: Carefully sweep or scoop the absorbed/dampened material using non-sparking tools and place it into a designated, labeled hazardous waste container.[11]

  • Clean the area: Decontaminate the spill surface with a suitable solvent, followed by a thorough wash with soap and water.[10]

  • Dispose of cleanup materials: All materials used for cleanup (absorbent, wipes, gloves, etc.) are considered hazardous waste and must be disposed of accordingly.[11]

The logical flow for managing a spill is outlined below.

G Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Alert Alert Supervisor & EHS Spill->Alert PPE Don Appropriate PPE (If Trained & Safe) Alert->PPE Contain Contain Spill PPE->Contain Collect Collect with Inert Absorbent Contain->Collect Decontaminate Decontaminate Surface Collect->Decontaminate Dispose Dispose of all materials as Hazardous Waste Decontaminate->Dispose

Caption: Emergency spill response procedure for aminophenols.

By adhering to these rigorous procedures, you ensure not only your own safety but also that of your colleagues and the environment. This commitment to responsible chemical management is the bedrock of scientific integrity and professional excellence.

References

  • LookChem. (n.d.). 2-Amino-5-(diethylamino)phenol.
  • New Jersey Department of Health. (n.d.). Hazard Summary: Aminophenols (mixed isomers). Retrieved from nj.gov.[1]

  • Carl ROTH. (n.d.). Safety Data Sheet: 3-Aminophenol. Retrieved from carlroth.com.[5]

  • Spectrum Chemical. (2015). Safety Data Sheet: p-Aminophenol. Retrieved from spectrumchemical.com.[2]

  • CTI Water Treatment Solutions. (2023). Safety Data Sheet: FORMULA 501. Retrieved from ctiwatertreatment.com.[9]

  • PubChem. (n.d.). 2-Amino-5-(ethylamino)phenol.
  • Sigma-Aldrich. (2026). Safety Data Sheet. Retrieved from sigmaaldrich.com.

  • FUJIFILM Wako Chemicals. (n.d.). Safety Data Sheet: p-Aminophenol. Retrieved from fujifilm.com.[12]

  • Acros Organics. (n.d.). Material Safety Data Sheet: 3-Diethylaminophenol, granulated. Retrieved from fscimage.fishersci.com.[3]

  • Fisher Scientific. (2023). Safety Data Sheet: 3-Diethylaminophenol. Retrieved from fishersci.com.[4]

  • Sigma-Aldrich. (n.d.). 3-Diethylaminophenol 97%. Retrieved from sigmaaldrich.com.[13]

  • BLDpharm. (n.d.). 2-(1-Aminoethyl)-5-(diethylamino)phenol. Retrieved from bldpharm.com.[14]

  • Fisher Scientific. (n.d.). Safety Data Sheet: 3-Diethylaminophenol. Retrieved from fishersci.com.[6]

  • NOAA. (n.d.). 3-DIETHYLAMINOPHENOL. CAMEO Chemicals. Retrieved from cameochemicals.noaa.gov.[10]

  • New Jersey Department of Health. (n.d.). Phenol - Hazardous Substance Fact Sheet. Retrieved from nj.gov.[15]

  • Yale Environmental Health & Safety. (n.d.). Phenol Standard Operating Procedure. Retrieved from ehs.yale.edu.[7]

  • BenchChem. (n.d.). Essential Procedures for the Safe Disposal of 3- [(Dimethylamino)methyl]phenol. Retrieved from benchchem.com.[11]

  • Saltworks Technologies. (2020). Removing Highly Toxic Phenolic Compounds: Wastewater Treatment Options. Retrieved from saltworkstech.com.[16]

  • Pino, V., et al. (n.d.). Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches. PMC. Retrieved from ncbi.nlm.nih.gov.[17]

  • ResearchGate. (2015). How can I dispose phenol?. Retrieved from researchgate.net.[8]

Sources

Handling

Personal protective equipment for handling 2-(1-Aminoethyl)-5-(diethylamino)phenol

As a Senior Application Scientist, I approach chemical handling not as a mere compliance checklist, but as a mechanistic system. The compound 2-(1-Aminoethyl)-5-(diethylamino)phenol (CAS: 1512315-99-9) presents a unique...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical handling not as a mere compliance checklist, but as a mechanistic system. The compound 2-(1-Aminoethyl)-5-(diethylamino)phenol (CAS: 1512315-99-9) presents a unique toxicological profile due to its trifunctional nature. The lipophilic diethylamino moiety enhances transdermal penetration, while the primary amine and phenolic hydroxyl groups drive severe mucosal irritation and potential corrosivity[1],.

To build a self-validating safety protocol, we must align our Personal Protective Equipment (PPE) and operational workflows directly with these molecular realities. This guide provides the essential, step-by-step logistical and safety parameters required to handle this intermediate in drug development and research settings safely.

Mechanistic Hazard Assessment & PPE Matrix

OSHA’s Laboratory Standard (29 CFR 1910.1450) and PPE Standard (29 CFR 1910.132) mandate that protective gear be selected based on a rigorous, chemical-specific hazard assessment,[2]. Do not rely on a "one size fits all" approach.

  • Hand Protection: Nitrile gloves (minimum 5 mil thickness) are required.

    • Causality: Amines can degrade certain latex polymers. The lipophilic nature of the diethylamino group facilitates rapid dermal absorption, making a thick nitrile barrier critical[2]. For extended handling or when solubilizing in organic solvents, double-gloving is mandatory to prevent breakthrough.

  • Eye/Face Protection: Chemical splash goggles (ANSI Z87.1 compliant).

    • Causality: The basicity of the amines combined with the phenolic acidity can cause irreversible corneal damage upon contact[1],. Standard safety glasses with side shields are insufficient to protect against aerosolized powders or liquid splashes.

  • Body Protection: Flame-resistant (FR) or standard 100% cotton laboratory coat with knit cuffs, fully buttoned.

    • Causality: Synthetic fabrics can melt into the skin if a reactive fire occurs. The compound is a severe skin irritant, so knit cuffs prevent the powder from migrating up the forearms[1].

  • Respiratory Protection: All weighing and transferring must occur inside a certified chemical fume hood. If handled outside a hood (which is strictly prohibited for this workflow), an N95 or P100 particulate respirator would be required.

Quantitative Safety & Operational Parameters

Summarizing the critical operational metrics ensures that all safety thresholds are objective and measurable.

ParameterQuantitative StandardCausality / Rationale
Fume Hood Face Velocity 80 - 100 fpmEnsures containment of aerosolized aminophenol powders without causing disruptive turbulence that could scatter the chemical.
Glove Thickness (Nitrile) 5 mil (0.12 mm)Provides sufficient barrier integrity against lipophilic amine penetration and solvent degradation[2].
Decontamination Target pH 6.5 - 7.5Confirms complete neutralization of residual basic amines and acidic phenols on laboratory surfaces.
Satellite Waste Accumulation 3 days (once full)Prevents over-pressurization of reactive waste and complies with EPA/RCRA regulations[3].

Operational Protocol: Step-by-Step Handling Workflow

A robust protocol is a self-validating system; if a step is compromised, the system must naturally alert the operator before exposure occurs.

Step 1: Environmental Verification

  • Verify the chemical fume hood has an inward face velocity of 80-100 fpm.

    • Self-validation: Tape a small piece of tissue to the bottom of the sash; it should pull steadily inward. If it flutters outward, do not proceed.

Step 2: PPE Donning & Static Control

  • Put on the cotton lab coat, chemical splash goggles, and double-glove (nitrile)[2].

  • Aminophenol powders are highly prone to static cling. Use an anti-static gun (e.g., Zerostat) on the weighing spatula and the weigh boat to prevent the sudden aerosolization of the powder.

Step 3: Transfer & Solubilization

  • Carefully transfer the 2-(1-Aminoethyl)-5-(diethylamino)phenol using a dedicated micro-spatula. Keep the source container as close to the weigh boat as possible to minimize the drop height and dust generation.

  • If preparing a stock solution, add the solvent (e.g., DMSO or ethanol) directly to the weigh boat or vial inside the hood. Do not transport the dry, unsealed powder across the laboratory.

Step 4: Doffing & Decontamination

  • Remove the outer contaminated gloves inside the hood and dispose of them in a solid hazardous waste container.

  • Wipe down the balance and hood surface with a dilute acidic solution (e.g., 1% acetic acid) to neutralize amine residues, followed by a DI water wipe.

    • Self-validation: Swipe the cleaned area with pH paper moistened with DI water; a neutral pH (6.5-7.5) confirms successful decontamination.

Exposure Control Pathway

Workflow Start Hazard Assessment CAS: 1512315-99-9 Hood Engineering Controls Fume Hood (80-100 fpm) Start->Hood PPE PPE Donning Nitrile (≥5 mil), Goggles, FR Coat Hood->PPE Handling Chemical Handling Weighing & Solubilization PPE->Handling Decon Decontamination pH 6.5-7.5 Verification Handling->Decon Disposal RCRA-Compliant Waste Segregation Decon->Disposal

Fig 1: Exposure control and operational workflow for handling aminophenol derivatives.

Spill Response & RCRA-Compliant Disposal Plan

Improper disposal of reactive intermediates is a primary vector for environmental contamination and regulatory violations[4],[3].

Immediate Spill Response:

  • Isolate: If the spill occurs outside the hood, evacuate personnel immediately.

  • Contain (Powder): Do not sweep the powder, as this creates an inhalation hazard. Cover the spill with damp absorbent pads to suppress dust, then carefully scoop the material into a compatible hazardous waste container[5].

  • Contain (Solution): Absorb liquid spills with an inert material (e.g., vermiculite or sand). Never use combustible absorbents like sawdust for reactive amines[5].

RCRA-Compliant Waste Segregation: According to EPA and RCRA guidelines, hazardous waste must be strictly segregated to prevent exothermic reactions in the waste stream[5],[6].

  • Solid Waste: Contaminated gloves, weigh boats, and paper towels must be placed in a sealed, labeled "Hazardous Solid Waste - Toxic/Corrosive" container.

  • Liquid Waste: Never pour aminophenol solutions down the drain[4],[6]. Segregate the waste into "Halogenated" or "Non-Halogenated" organic waste carboys depending on the solvent used. Label the container clearly with the full chemical name: "2-(1-Aminoethyl)-5-(diethylamino)phenol". Do not use abbreviations or structural acronyms.

Sources

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